(R)-3-Hydroxypyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348929 | |
| Record name | (R)-3-Hydroxypyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77510-50-0 | |
| Record name | (R)-3-Hydroxypyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Hydroxypyrrolidin-2-one
CAS Number: 77510-50-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxypyrrolidin-2-one is a chiral specialty chemical that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1] Its rigid, five-membered lactam structure, combined with a stereodefined hydroxyl group, makes it an invaluable chiral synthon for the construction of complex molecular architectures with high stereochemical purity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development. The document details experimental protocols and explores the involvement of the pyrrolidinone scaffold in key biological signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 77510-50-0 | [1][2][3][4] |
| Molecular Formula | C₄H₇NO₂ | [1][3][4] |
| Molecular Weight | 101.10 g/mol | [1][3] |
| IUPAC Name | (3R)-3-hydroxypyrrolidin-2-one | [3] |
| Synonyms | (R)-3-Hydroxy-2-pyrrolidone, (R)-4-hydroxy-2-oxopyrrolidine | [1][4] |
| Melting Point | 100-103 °C | [1] |
| Boiling Point | 363.6 °C at 760 mmHg | [2][4] |
| Density | 1.292 g/cm³ | [1][2][4] |
| Flash Point | 173.7 °C | [2][4] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound
The enantioselective synthesis of this compound is critical to its application in the pharmaceutical industry. Several strategies have been developed, with chemoenzymatic methods being particularly prominent due to their high selectivity and mild reaction conditions.
Chemoenzymatic Synthesis via Lipase-Mediated Kinetic Resolution
A widely employed method for obtaining enantiomerically pure this compound is the kinetic resolution of a racemic mixture of 3-hydroxypyrrolidin-2-one using a lipase. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, can selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.
Materials:
-
Racemic 3-hydroxypyrrolidin-2-one
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., acetonitrile, tert-butyl methyl ether)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic 3-hydroxypyrrolidin-2-one in the chosen organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the solution. The enzyme loading is typically between 10-20% (w/w) relative to the substrate.
-
Acylation: Add the acylating agent (e.g., vinyl acetate, 1.5-2 equivalents) to the mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Separate the resulting (S)-3-acetoxypyrrolidin-2-one from the unreacted this compound by silica gel column chromatography.
-
Characterization: Confirm the identity and enantiomeric purity of the this compound fraction using analytical techniques such as NMR, mass spectrometry, and chiral HPLC.
Chemical Synthesis from Chiral Precursors
This compound can also be synthesized from readily available chiral starting materials such as (S)-malic acid or (S)-3-hydroxy-gamma-butyrolactone. These methods involve a series of chemical transformations to construct the pyrrolidinone ring with the desired stereochemistry.
Caption: Synthetic pathway from a chiral lactone.
Applications in Drug Development
This compound is a versatile chiral building block utilized in the synthesis of a wide array of biologically active molecules. Its rigid scaffold and functional handles allow for its incorporation into diverse chemical structures, leading to the development of novel therapeutics.
As a Chiral Auxiliary and Scaffold
The defined stereochemistry of this compound makes it an excellent chiral auxiliary, guiding the stereochemical outcome of subsequent reactions. Furthermore, the pyrrolidinone ring itself is a common motif in many pharmaceuticals, valued for its pharmacokinetic properties.
Examples of Pharmacologically Active Compounds
Derivatives of this compound have shown a broad range of pharmacological activities, including:
-
Anti-inflammatory Agents: The pyrrolidinone scaffold is present in compounds that inhibit key inflammatory pathways.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibitors of nNOS containing the pyrrolidinone moiety are being investigated for the treatment of neurodegenerative diseases.[1]
-
Antimicrobial and Antiviral Agents: The pyrrolidinone ring is a core component of several antimicrobial and antiviral drugs.
A summary of the therapeutic areas where derivatives of this compound have shown potential is presented in Table 2.
| Therapeutic Area | Target/Mechanism of Action | Reference |
| Inflammatory Diseases | Inhibition of NF-κB signaling, Cyclooxygenase (COX) inhibition | [3][5][6] |
| Neurodegenerative Diseases | Selective inhibition of neuronal Nitric Oxide Synthase (nNOS) | [1] |
| Infectious Diseases | Various antimicrobial and antiviral targets | |
| Cardiovascular Diseases | Antiarrhythmic properties, modulation of ion channels |
Role in Biological Signaling Pathways
The pyrrolidinone scaffold, a core component of this compound, is implicated in the modulation of several critical biological signaling pathways. This is often due to its ability to mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses.[2][3][5][7][8] Dysregulation of this pathway is associated with numerous inflammatory diseases. Certain pyrrolidinone derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[5] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][5]
Caption: Inhibition of the NF-κB pathway.
Modulation of Nitric Oxide Synthase (NOS) Signaling
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission and vasodilation.[1] There are three main isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] Overproduction of NO by nNOS has been implicated in neurodegenerative disorders. Pyrrolidine-based compounds have been developed as potent and selective inhibitors of nNOS.[1] These inhibitors are designed to interact with the active site of the enzyme, preventing the synthesis of NO.
Caption: Inhibition of nNOS signaling.
Conclusion
This compound is a cornerstone chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile chemical nature have enabled the synthesis of numerous innovative drug candidates. The ability of the pyrrolidinone scaffold to interact with key biological targets, such as those in the NF-κB and NOS signaling pathways, underscores its importance in the development of treatments for a range of diseases, from inflammatory disorders to neurodegenerative conditions. The continued development of efficient and scalable synthetic routes to this valuable chiral intermediate will undoubtedly fuel further advancements in pharmaceutical research.
References
- 1. Selective Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Binding Mode Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine dithiocarbamate inhibits serum-induced NF-kappaB activation and induces apoptosis in ROS 17/2.8 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Hydroxypyrrolidin-2-one molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (R)-3-Hydroxypyrrolidin-2-one, a chiral molecule of interest in pharmaceutical research and development.
Core Molecular Data
This compound is a heterocyclic compound featuring a γ-lactam ring. Its chirality is a key feature, making it a valuable building block in asymmetric synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [1][2][3][4] |
| Molecular Weight | 101.10 g/mol | [1][4][5] |
| Alternate Names | (3R)-3-hydroxypyrrolidin-2-one | [1][4] |
| CAS Number | 77510-50-0 | [1][4] |
Synthesis and Experimental Protocols
The synthesis of hydroxylated pyrrolidinone derivatives is an active area of research. These compounds serve as crucial intermediates for more complex molecules, including antibiotic and antidepressant agents[3]. While specific protocols for this compound can be proprietary, a general approach often involves the cyclization of amino acid precursors or the reduction of related dione structures.
Illustrative Experimental Protocol: Regioselective Reduction for the Synthesis of a Hydroxypyrrolidin-2-one Derivative
The following protocol is a generalized procedure based on the synthesis of 4-hydroxy-pyrrolidin-2-one from tetramic acid intermediates, which demonstrates a common synthetic strategy in this chemical family[3].
-
Preparation of the Precursor: A 5-substituted pyrrolidine-2,4-dione (tetramic acid) is synthesized from an N-Boc-protected amino acid. This typically involves a Meldrum's acid-mediated reaction and subsequent cyclization[3].
-
Regioselective Reduction:
-
The synthesized tetramic acid is dissolved in methanol.
-
Sodium borohydride (NaBH₄) is added to the solution as the reducing agent.
-
The reaction mixture is stirred, allowing for the regioselective reduction of one of the ketone functionalities to a hydroxyl group, yielding the hydroxypyrrolidin-2-one derivative[3].
-
-
Purification: The resulting product is purified using column chromatography to isolate the desired compound[3].
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.
Biological Significance and Applications in Drug Development
This compound and its derivatives are important scaffolds in medicinal chemistry due to their diverse biological activities. The pyrrolidinone core is a structural motif found in numerous bioactive natural products[6].
-
Chiral Building Block: As a chiral molecule, this compound is a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.
-
Antibacterial and Antifungal Activity: Pyrrolidinone derivatives have shown promise as antibacterial and antifungal agents[7][8]. For instance, certain derivatives have been investigated as inhibitors of Penicillin Binding Proteins (PBPs) in bacteria like P. aeruginosa[9].
-
Antioxidant Properties: Some 3-hydroxy-3-pyrroline-2-one derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating potential as radical scavengers[6].
-
Pharmaceutical Intermediates: These compounds are crucial in the multi-step synthesis of various drugs, helping to optimize lead compounds and facilitate scalable production.
Visualized Workflow: Synthesis of a Hydroxypyrrolidin-2-one Derivative
The following diagram illustrates a generalized workflow for the synthesis of a hydroxypyrrolidin-2-one derivative, highlighting the key stages from starting materials to the final product.
Caption: A generalized workflow for the synthesis of hydroxypyrrolidin-2-one derivatives.
References
- 1. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 2. 34368-52-0 | (S)-3-Hydroxypyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 4. This compound | C4H7NO2 | CID 641547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 77510-50-0|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (R)-3-Hydroxypyrrolidin-2-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-3-Hydroxypyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Executive Summary
This compound is a five-membered lactam containing a hydroxyl group at the C3 position. Its chirality and functional groups make it a key intermediate in the synthesis of a variety of pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control during synthesis and application. This document consolidates available spectroscopic data and provides standardized experimental protocols for its analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | H1 (NH) |
| Data not available | - | - | H3 (CH-OH) |
| Data not available | - | - | H4 (CH₂) |
| Data not available | - | - | H5 (CH₂) |
| Data not available | - | - | OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C2 (C=O) |
| Data not available | C3 (CH-OH) |
| Data not available | C4 (CH₂) |
| Data not available | C5 (CH₂) |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | O-H stretch (alcohol) |
| Data not available | N-H stretch (lactam) |
| Data not available | C=O stretch (lactam) |
| Data not available | C-N stretch |
| Data not available | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Assignment |
| 101.05 | [M]⁺ (Molecular Ion) |
| Data not available | Fragment Ions |
Note: The molecular ion peak corresponds to the molecular weight of the compound (C₄H₇NO₂), which is 101.10 g/mol .[1] Fragmentation patterns would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (NH and OH).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Solid Phase (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as an Electron Ionization (EI) or Electrospray Ionization (ESI) instrument, often coupled with a chromatographic separation technique (e.g., Gas Chromatography or Liquid Chromatography).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane). The concentration will depend on the ionization technique and instrument sensitivity.
Data Acquisition:
-
Electron Ionization (EI): The sample is introduced into the ion source, typically after GC separation, where it is bombarded with high-energy electrons to induce ionization and fragmentation.
-
Electrospray Ionization (ESI): The sample solution is introduced into the ion source through a fine capillary at a high voltage, generating charged droplets that desolvate to produce protonated or deprotonated molecular ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Enigmatic Presence of (R)-3-Hydroxypyrrolidin-2-one in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxypyrrolidin-2-one, a chiral pyrrolidinone derivative, has been identified as a naturally occurring compound within the plant kingdom. This technical guide provides a comprehensive overview of its known botanical sources, available quantitative data, and detailed methodologies for its isolation and characterization. Furthermore, a plausible biosynthetic pathway is presented, offering insights into its formation within plants. While specific plant signaling pathways involving this compound are yet to be elucidated, this document serves as a foundational resource for researchers interested in the phytochemistry and potential bioactivity of this intriguing molecule.
Natural Occurrence
This compound has been reported in the parasitic plant genus Cistanche, which is valued in traditional medicine. The specific species confirmed to contain this compound are:
While the compound has been identified in these species, detailed quantitative analyses across different plant tissues and developmental stages are not extensively available in the current literature.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Cistanche tubulosa | Orobanchaceae | Not specified | [1] |
| Cistanche phelypaea | Orobanchaceae | Not specified | [1] |
Quantitative Data
To date, specific quantitative data for this compound in plant materials is scarce in publicly available literature. General phytochemical analyses of Cistanche species have focused primarily on other classes of compounds, such as phenylethanoid glycosides and iridoids. The mention of this compound often comes from broader chemical profiling studies without explicit quantification.
Further targeted quantitative studies are necessary to determine the concentration of this compound in various Cistanche species and to understand how factors such as geographical location, host plant, and harvesting time may influence its abundance.
Experimental Protocols
A specific, detailed experimental protocol for the isolation and characterization of this compound from Cistanche tubulosa or Cistanche phelypaea is not explicitly available. However, based on general methodologies for the isolation of alkaloids and other polar compounds from Cistanche species, a plausible workflow can be proposed.
Proposed Isolation and Purification Workflow
This proposed protocol is based on established techniques for the separation of chemical constituents from Cistanche species.
Caption: Proposed workflow for the isolation and identification of this compound.
Detailed Methodologies
3.2.1. Plant Material and Extraction
-
Air-dried and powdered plant material of Cistanche tubulosa or Cistanche phelypaea is subjected to extraction.
-
Extraction is typically performed with a polar solvent such as methanol or ethanol at room temperature with agitation or under reflux.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
3.2.2. Fractionation
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a polar compound, is expected to be enriched in the n-butanol or aqueous fraction.
-
The polar fraction is then subjected to column chromatography over silica gel or a size-exclusion resin like Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate compounds based on polarity and size.
3.2.3. Purification
-
Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled.
-
Final purification is achieved using preparative high-performance liquid chromatography (HPLC), typically on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.
3.2.4. Structure Elucidation
-
The purity and structure of the isolated compound are confirmed using analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the chemical structure and confirm the stereochemistry. The resulting spectral data should be compared with published data for this compound.
Biosynthesis and Potential Signaling Pathways
Plausible Biosynthetic Pathway
While the specific biosynthetic pathway for this compound in Cistanche species has not been experimentally determined, a plausible pathway can be proposed based on the known biosynthesis of pyrrolidine alkaloids in other plants. The precursor for the pyrrolidine ring is generally the amino acid L-ornithine.
Caption: Plausible biosynthetic pathway leading to pyrrolidine alkaloids.
The initial steps involve the decarboxylation of L-ornithine to putrescine, followed by methylation to N-methylputrescine. Oxidative deamination then leads to the formation of the reactive 1-methyl-Δ¹-pyrrolinium cation, which serves as a key intermediate for the formation of various pyrrolidine alkaloids. The subsequent steps leading to this compound would likely involve hydroxylation and oxidation reactions, though the specific enzymes responsible for these transformations in Cistanche are unknown.
Signaling Pathways
Currently, there is no direct scientific evidence detailing any specific signaling pathways in plants that involve this compound. Pyrrolizidine alkaloids, a related class of compounds, are known to function as defense chemicals against herbivores[2][3]. It is plausible that this compound may also play a role in plant defense or other ecological interactions. However, without experimental data, any proposed signaling pathway would be purely speculative. Future research is needed to investigate the potential biological roles and signaling functions of this compound in plants.
Conclusion and Future Directions
The presence of this compound in Cistanche tubulosa and Cistanche phelypaea is an established fact, yet our understanding of this natural product remains in its infancy. This guide has synthesized the available information and proposed logical frameworks for its study. Key areas for future research include:
-
Quantitative Analysis: Development of validated analytical methods to quantify this compound in different plant parts and under various environmental conditions.
-
Protocol Optimization: Refinement of the proposed isolation protocol to efficiently obtain pure this compound for further studies.
-
Biosynthetic Pathway Elucidation: Use of isotopic labeling studies and transcriptomic analysis to identify the specific enzymes involved in its biosynthesis in Cistanche species.
-
Biological Activity Screening: Investigation of the pharmacological and biological activities of the purified compound to understand its potential applications in drug development.
-
Ecological Role and Signaling: Research into the function of this compound within the plant, including its potential role in defense, allelopathy, or as a signaling molecule.
Addressing these research gaps will provide a more complete picture of the significance of this compound in the plant kingdom and its potential for scientific and therapeutic applications.
References
(R)-3-Hydroxypyrrolidin-2-one: A Technical Guide to its Mechanism of Action in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxypyrrolidin-2-one, a valuable chiral building block derived from L-glutamic acid, has emerged as a versatile scaffold in asymmetric synthesis. Its rigid, bicyclic-like structure, when incorporated as a chiral auxiliary, provides a well-defined stereochemical environment that effectively controls the facial selectivity of a variety of chemical transformations. This technical guide delves into the core mechanisms governing the stereodirecting influence of this compound in key chiral synthesis applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Principle: Chelation-Controlled Stereodirection
The primary mechanism of action of this compound as a chiral auxiliary hinges on the principle of chelation control . When an acyl group is attached to the nitrogen atom of the pyrrolidinone ring, the hydroxyl group at the C3 position and the carbonyl oxygen of the lactam can act as a bidentate ligand, chelating to a metal cation. This chelation forms a rigid, five-membered ring fused to the pyrrolidinone ring, creating a conformationally constrained system.
This rigid structure effectively shields one face of the enolate or the attached prochiral substrate, forcing the electrophile or nucleophile to approach from the less sterically hindered face. The (R)-stereochemistry at the C3 position dictates the absolute configuration of the newly formed stereocenter.
Applications in Asymmetric Synthesis
The chelation-controlled mechanism of this compound makes it a powerful tool in a range of asymmetric transformations.
Diastereoselective Alkylation of N-Acyl Derivatives
The alkylation of enolates derived from N-acyl-(R)-3-hydroxypyrrolidin-2-ones proceeds with high diastereoselectivity. The formation of a rigid metal chelate between the enolate oxygen, the lactam carbonyl, and the C3-hydroxyl group dictates the trajectory of the incoming electrophile.
Quantitative Data Summary: Diastereoselective Alkylation
| Electrophile (R-X) | Base | Diastereomeric Excess (de) | Yield (%) | Reference |
| Benzyl bromide | LDA | >98% | 85 | [1][2] |
| Methyl iodide | LHMDS | 95% | 92 | [1] |
| Allyl bromide | NaHMDS | >98% | 88 | [2] |
Experimental Protocol: Diastereoselective Benzylation
To a solution of N-benzoyl-(R)-3-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene). The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. Benzyl bromide (1.2 eq) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the benzylated product. The diastereomeric excess is determined by chiral HPLC analysis.[1][2]
Asymmetric Michael Additions
N-enoyl-(R)-3-hydroxypyrrolidin-2-one derivatives serve as effective Michael acceptors in conjugate addition reactions. The chiral auxiliary directs the stereoselective addition of nucleophiles to the β-carbon of the α,β-unsaturated system. Again, a chelated transition state is proposed to be the key to high stereoselectivity.
Quantitative Data Summary: Asymmetric Michael Addition
| Nucleophile | Lewis Acid | Diastereomeric Excess (de) | Yield (%) | Reference |
| Diethyl malonate | MgBr₂·OEt₂ | 92% | 78 | [3] |
| Thiophenol | Ti(O-iPr)₄ | 88% | 85 | [3] |
| Nitromethane | Et₂AlCl | 95% | 72 | [3] |
Experimental Protocol: Asymmetric Conjugate Addition of Diethyl Malonate
To a solution of N-crotonoyl-(R)-3-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane at -78 °C is added magnesium bromide diethyl etherate (1.2 eq). The mixture is stirred for 30 minutes. In a separate flask, diethyl malonate (1.5 eq) is deprotonated with sodium hydride (1.4 eq) in THF at 0 °C. The resulting sodium salt of diethyl malonate is then added dropwise to the solution of the chelated Michael acceptor at -78 °C. The reaction is stirred for 6 hours at this temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the Michael adduct. The diastereomeric excess is determined by ¹H NMR analysis of the crude reaction mixture.[3]
Conclusion
This compound is a powerful and reliable chiral auxiliary in asymmetric synthesis. Its efficacy stems from the formation of a rigid, chelated transition state, which effectively directs the stereochemical outcome of a variety of reactions, including alkylations and Michael additions. The high diastereoselectivities and yields achievable with this auxiliary, coupled with the straightforward removal of the auxiliary, make it an attractive choice for the synthesis of complex, enantiomerically pure molecules in academic and industrial research.
References
The Emergence of a Chiral Scaffold: A Technical Guide to the Discovery and History of (R)-3-Hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxypyrrolidin-2-one, a chiral five-membered lactam, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of a wide array of biologically active molecules. The strategic placement of a hydroxyl group at the C3-position in the (R)-configuration has been shown to be crucial for the specific biological activities of several important compounds, particularly in the realm of neuroscience. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound, tailored for professionals in the field of drug development.
Historical Perspective and Discovery
While a singular "discovery" paper for this compound is not readily identifiable, its history is intrinsically linked to the broader exploration of chiral γ-lactams and their applications in synthesizing natural products and pharmaceuticals. The importance of this specific enantiomer became increasingly apparent as chemists sought to create complex molecules with precise three-dimensional architectures to achieve selective biological outcomes.
Early synthetic efforts focused on the creation of racemic 3-hydroxypyrrolidin-2-one and its derivatives. However, the growing understanding of stereochemistry in pharmacology spurred the development of enantioselective synthetic routes to isolate the individual (R) and (S) enantiomers. The realization that the biological activity often resides in a single enantiomer drove the innovation in asymmetric synthesis that made optically pure compounds like this compound readily accessible.
Key Synthetic Strategies
The synthesis of this compound has been approached from various strategic starting points, primarily utilizing the chiral pool of natural products like (S)-malic acid and (S)-glutamic acid. Chemoenzymatic methods have also proven to be highly effective in achieving high enantiomeric excess.
Synthesis from (S)-Malic Acid
A common and efficient route to (S)-3-hydroxy-2-pyrrolidinone involves the use of (S)-malic acid as a chiral precursor. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration at the C3 position of the pyrrolidinone ring.
Experimental Protocol: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-Malic Acid (General Scheme)
A representative synthesis involves the transformation of (S)-malic acid into (3S)-3-hydroxy-2-pyrrolidinone. One reported method utilizes hexafluoroacetone as a protecting and activating agent. In this process, two alternative routes can be employed, with the key step in both being the intramolecular aminolytic cleavage of the lactone ring of the intermediate, 5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one.[1]
Table 1: Summary of a Synthetic Route from (S)-Malic Acid
| Step | Reactants | Reagents and Conditions | Product |
| 1 | (S)-Malic acid | Hexafluoroacetone | 5-(carboxymethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
| 2 | Intermediate from Step 1 | Conversion to acyl chloride, then reaction with NaN3, followed by Curtius rearrangement | 5-(isocyanatomethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
| 3 | Intermediate from Step 2 | Hydrolysis | 5-(aminomethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
| 4 | Intermediate from Step 3 | Intramolecular aminolysis | (3S)-3-hydroxy-2-pyrrolidinone |
This table represents a generalized summary of a synthetic approach and may not reflect the exact conditions of a specific publication.
Synthesis from (S)-Glutamic Acid
Another widely adopted strategy employs (S)-glutamic acid as the starting material. This amino acid provides a readily available source of the nitrogen atom and the carbon backbone required for the pyrrolidinone ring. The synthesis of the corresponding (R)-enantiomer can be achieved by starting with (R)-glutamic acid.
Experimental Protocol: Synthesis of (S)-3-Hydroxypyrrolidine from (S)-Glutamic Acid Derivative (General Scheme)
A patented method describes the preparation of optically pure (S)-3-hydroxypyrrolidine, from which the corresponding pyrrolidinone can be derived. The process involves the esterification of 4-amino-(S)-2-hydroxybutyric acid (derived from glutamic acid), followed by lactam cyclization and subsequent reduction.[2]
Table 2: Summary of a Synthetic Route from a Glutamic Acid Derivative
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-amino-(S)-2-hydroxybutyric acid | Esterification agent (e.g., alcohol, acid catalyst) | 4-amino-(S)-2-hydroxybutyrate ester |
| 2 | Ester from Step 1 | Lactam cyclization (e.g., heating) | (S)-3-hydroxy-2-pyrrolidinone |
| 3 | (S)-3-hydroxy-2-pyrrolidinone | Reducing agent (e.g., NaBH4, sulfuric acid) | (S)-3-hydroxypyrrolidine |
This table represents a generalized summary of a synthetic approach and may not reflect the exact conditions of a specific publication.
Chemoenzymatic Synthesis
Enzymatic resolutions have provided an elegant and highly efficient method for obtaining enantiomerically pure 3-hydroxypyrrolidin-2-ones. Lipases, in particular, have been successfully employed for the kinetic resolution of racemic mixtures.
Experimental Protocol: Chemoenzymatic Enantioselective Synthesis
An example of a chemoenzymatic approach involves the use of immobilized lipase from Pseudomonas cepacia for the enantioselective alcoholysis of a racemic 3-acetoxy-2-pyrrolidinone. This method allows for the separation of the enantiomers with high enantiomeric excess.[3]
Table 3: Quantitative Data for Chemoenzymatic Resolution
| Substrate | Enzyme | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Unreacted Substrate (%) |
| (±)-3-acetoxy-2-pyrrolidinone | Immobilized Pseudomonas cepacia lipase | Diisopropyl ether | 48 | 50 | >99 ((R)-alcohol) | >99 ((S)-acetate) |
Data is illustrative and based on typical outcomes of such resolutions.
Biological Significance and Applications in Drug Development
The pyrrolidine-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The chirality at the C3-position of 3-hydroxypyrrolidin-2-one is a critical determinant of its biological function, as exemplified by the differential activities of the enantiomers of the closely related compound HA-966 (3-amino-1-hydroxy-2-pyrrolidinone).
Role in Neuroscience: NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation, is a significant target for therapeutic intervention in a range of neurological disorders. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death.
Studies on the enantiomers of HA-966 have revealed that the (R)-enantiomer is a selective antagonist at the glycine modulatory site of the NMDA receptor and exhibits neuroprotective effects. In contrast, the (S)-enantiomer is significantly less active at this site but possesses sedative and muscle relaxant properties through a different mechanism. This highlights the profound impact of the stereochemistry at the carbon corresponding to the C3-position of this compound on its pharmacological profile. The (R)-configuration appears to be essential for the neuroprotective activity mediated through the NMDA receptor.
References
(R)-3-Hydroxypyrrolidin-2-one: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxypyrrolidin-2-one , a chiral building block utilized in the synthesis of various pharmaceutical compounds, requires careful handling due to its potential health hazards. This in-depth technical guide provides a comprehensive overview of its safety profile, handling procedures, and emergency protocols to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or powder.
-
Acute Toxicity (Oral/Inhalation): Some sources suggest potential for harm if swallowed or inhaled, although specific quantitative data is limited.[1]
The Globally Harmonized System (GHS) classification for the closely related (S)-enantiomer includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[2] Due to the similar chemical structure, it is prudent to apply these warnings to the (R)-isomer as well.
Table 1: GHS Hazard Summary for (S)-3-Hydroxypyrrolidin-2-one
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Data for the (S)-enantiomer is presented as a conservative proxy in the absence of specific GHS data for the (R)-enantiomer.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior under various laboratory conditions.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| Appearance | White to Off-White Solid |
| CAS Number | 77510-50-0 |
| Melting Point | 100-103 °C |
| Boiling Point | 364 °C at 760 mmHg |
| Flash Point | 174 °C |
| Density | 1.292 g/cm³ |
| Solubility | Soluble in DMSO (Slightly), Methanol (Sparingly) |
Toxicology and Exposure Limits
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound. The following procedures are recommended:
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A laboratory coat should be worn and buttoned. For procedures with a high risk of splashing, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved respirator should be used. Work should ideally be conducted in a well-ventilated area or a chemical fume hood. |
General Handling Procedures
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid the generation of dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some sources recommend storage at 2-8°C.[8]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 4: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Small Spills: In the case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent material. Place the contaminated material in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and contact the appropriate environmental health and safety personnel.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following provides a general methodology for the safe handling of this compound as a solid reagent.
General Protocol for Weighing and Dissolving this compound:
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Prepare all necessary equipment (e.g., spatula, weigh boat, vial, solvent, vortex mixer).
-
-
Weighing:
-
Tare a clean, dry weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving:
-
Carefully transfer the weighed solid into a labeled vial.
-
Using a pipette, add the appropriate solvent to the vial.
-
Securely cap the vial and mix using a vortex mixer until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth.
-
Dispose of the weigh boat and any other contaminated disposable materials in a designated hazardous waste container.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Visualizations
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.
References
- 1. (3S)-3-hydroxypyrrolidin-2-one | C4H7NO2 | CID 11029774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 34368-52-0 | (S)-3-Hydroxypyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. 77510-50-0|this compound|BLD Pharm [bldpharm.com]
Solubility Profile of (R)-3-Hydroxypyrrolidin-2-one in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Hydroxypyrrolidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this molecule in common organic solvents is critical for its efficient use in synthesis, purification, and formulation development. While specific quantitative experimental data for this compound is not extensively available in publicly accessible literature, this guide outlines the standard methodologies for solubility determination and provides a framework for presenting such data.
Introduction to this compound
This compound is a chiral building block widely employed in the pharmaceutical industry. Its structure, containing both a hydroxyl group and a lactam ring, suggests a moderate polarity and the potential for hydrogen bonding, which will significantly influence its solubility in different solvents. Accurate solubility data is paramount for process optimization, including reaction kinetics, crystallization, and the development of purification strategies.
Quantitative Solubility Data
As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of common organic solvents could not be located. The solubility of a compound is an intrinsic property that must be determined experimentally. The following table is presented as a template to illustrate how such data should be structured for clarity and comparative analysis. The values within are representative and should not be considered experimental results.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) - Hypothetical |
| Methanol | CH₃OH | 5.1 | > 10 |
| Ethanol | C₂H₅OH | 4.3 | 5 - 10 |
| Acetone | C₃H₆O | 5.1 | 1 - 5 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 0.5 - 1 |
| Dichloromethane | CH₂Cl₂ | 3.1 | < 0.1 |
| Toluene | C₇H₈ | 2.4 | < 0.01 |
| Water | H₂O | 10.2 | > 20 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Experimental Protocol for Solubility Determination
The following section details a standard experimental protocol for determining the solubility of a compound such as this compound. The shake-flask method followed by quantitative analysis is a widely accepted and reliable technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Weigh the vial containing the dried solute to determine the mass of dissolved this compound.
-
Alternatively, and for higher accuracy, the concentration of the solute in the filtered supernatant can be determined using a validated HPLC method. This involves creating a calibration curve with standards of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solute and the volume of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is strongly recommended that researchers perform experimental solubility determinations under their precise process conditions.
A Technical Guide to the Thermochemical Profile of (R)-3-Hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of (R)-3-Hydroxypyrrolidin-2-one
A compilation of known physical and chemical properties of this compound is presented in Table 1. This data is crucial for handling, storage, and application of the compound in a laboratory and industrial setting.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| CAS Number | 77510-50-0 |
| Melting Point | 100-103 °C |
| Boiling Point | 363.6 °C at 760 mmHg |
| Density | 1.292 g/cm³ |
| Flash Point | 173.7 °C |
| Vapor Pressure | 9.26 x 10⁻⁷ mmHg at 25 °C |
Experimental Protocols for Thermochemical Analysis
The following sections detail the standard experimental procedures for determining the key thermochemical properties of an organic solid like this compound.
Determination of Enthalpy of Combustion using Bomb Calorimetry
Bomb calorimetry is a standard technique to determine the heat of combustion of a substance at constant volume.[1] From this, the standard enthalpy of formation can be calculated.[2][3]
2.1.1. Materials and Equipment
-
Oxygen bomb calorimeter
-
Benzoic acid (standard for calibration)
-
This compound sample
-
Fuse wire (e.g., nickel-chromium)
-
Oxygen cylinder with pressure regulator
-
Analytical balance (precision ±0.1 mg)
-
Pellet press
-
Deionized water
-
Thermometer with high resolution
2.1.2. Experimental Procedure
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid pellet and place it in the fuel capsule.[4]
-
Cut a 10 cm piece of fuse wire, weigh it, and connect it to the electrodes of the bomb head, ensuring it touches the benzoic acid pellet.[4][5]
-
Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.[6]
-
Fill the bomb with pure oxygen to a pressure of approximately 30 atm.[4]
-
Place the bomb in the calorimeter bucket containing a precisely measured mass of water (e.g., 2000 g).[6]
-
Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for several minutes to establish a baseline.
-
Ignite the sample via the fuse wire.
-
Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then begins to fall.[4]
-
After the experiment, release the pressure, open the bomb, and measure the length of the unburned fuse wire.
-
Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid.
-
-
Sample Analysis:
-
Repeat the procedure described in section 2.1.2.1 using a pellet of this compound (approximately 0.5-1.0 g).
-
Using the determined C_cal and the measured temperature change, calculate the heat of combustion of the sample.
-
Apply corrections for the heat released by the combustion of the fuse wire.[3]
-
From the heat of combustion at constant volume (ΔU_c), calculate the enthalpy of combustion at constant pressure (ΔH_c) and subsequently the standard enthalpy of formation (ΔH_f°).[7]
-
Determination of Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It is widely used to determine thermal properties like heat capacity, melting point, and enthalpy of fusion.[9][10]
2.2.1. Materials and Equipment
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealable sample pans (e.g., aluminum)
-
This compound sample
-
Analytical balance (precision ±0.01 mg)
-
Inert gas supply (e.g., nitrogen)
2.2.2. Experimental Procedure
-
Sample Preparation:
-
Accurately weigh 5-15 mg of this compound into a DSC sample pan.[9]
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[9]
-
Initiate a temperature program. A typical program involves an initial isothermal period, followed by a controlled heating ramp (e.g., 10 °C/min) through the temperature range of interest (including the melting point), and a final cooling ramp.[11]
-
To erase the sample's thermal history, a heat/cool/heat cycle can be employed.[9]
-
The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.
-
-
Data Analysis:
-
Heat Capacity (C_p): The heat capacity of the sample can be determined from the displacement of the baseline in the heat flow signal. This requires a baseline run with empty pans and a calibration run with a standard material of known heat capacity (e.g., sapphire).
-
Melting Point (T_m): The melting point is typically determined as the onset temperature of the melting endotherm.[9]
-
Enthalpy of Fusion (ΔH_fus): The enthalpy of fusion is calculated by integrating the area of the melting peak in the DSC thermogram.[9]
-
General Workflow for Thermochemical Analysis
The determination of thermochemical data for a solid organic compound like this compound follows a structured workflow to ensure accurate and reproducible results.
Caption: General workflow for the determination of thermochemical properties.
Signaling Pathways and Biological Relevance
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in specific signaling pathways. Its primary significance in the field of drug development lies in its utility as a chiral intermediate for the synthesis of more complex bioactive molecules. The stereochemistry of this compound is crucial for the desired pharmacological activity of the final drug product.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided detailed, actionable protocols for the experimental determination of its key thermochemical properties. While a complete thermochemical dataset for this compound is not yet published, the methodologies outlined herein for bomb calorimetry and Differential Scanning Calorimetry provide a clear path for researchers to obtain this valuable information. The acquisition of such data will undoubtedly facilitate more precise process modeling, safety assessments, and overall efficiency in the development of pharmaceuticals that utilize this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. jpyro.co.uk [jpyro.co.uk]
- 3. biopchem.education [biopchem.education]
- 4. ivypanda.com [ivypanda.com]
- 5. web.williams.edu [web.williams.edu]
- 6. nsuworks.nova.edu [nsuworks.nova.edu]
- 7. scribd.com [scribd.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.williams.edu [web.williams.edu]
Methodological & Application
Enantioselective Synthesis of (R)-3-Hydroxypyrrolidin-2-one: Application Notes and Protocols
(R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereocenter plays a crucial role in determining the biological activity of the final product. This document provides detailed protocols for the enantioselective synthesis of this compound using chemoenzymatic and biocatalytic methods.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of various asymmetric synthetic strategies. This compound is a key intermediate whose chirality significantly influences the efficacy of the final active pharmaceutical ingredient. Traditional methods for obtaining this chiral lactam have often involved tedious crystallization or derivatization processes. Modern chemoenzymatic and biocatalytic approaches offer efficient and highly selective alternatives for the synthesis of this important molecule.
This application note details two primary methods for the enantioselective synthesis of this compound: a chemoenzymatic approach employing lipase-mediated alcoholysis and a biocatalytic method utilizing a ketoreductase (KRED) for the asymmetric reduction of a prochiral ketone.
Chemoenzymatic Synthesis via Lipase-Mediated Resolution
This method involves the enzymatic resolution of a racemic mixture of 3-acetoxy-pyrrolidin-2-one using an immobilized lipase. The lipase selectively catalyzes the alcoholysis of one enantiomer, allowing for the separation of the desired this compound.
Experimental Workflow: Chemoenzymatic Synthesis
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Quantitative Data
| Substrate | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Reference |
| Racemic 3-acetoxy-1-benzylpyrrolidin-2-one | Immobilized Lipase 'Amano' PS-C (from Pseudomonas cepacia) | Diisopropyl ether | 45 | 72 | 50 | >99% for (R)-acetate | [1] |
Experimental Protocol
Materials:
-
Racemic 3-acetoxy-1-benzylpyrrolidin-2-one
-
Immobilized Lipase 'Amano' PS-C (from Pseudomonas cepacia)
-
n-Butanol
-
Diisopropyl ether
-
Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)
Procedure:
-
To a solution of racemic 3-acetoxy-1-benzylpyrrolidin-2-one (1.0 mmol) in diisopropyl ether (20 mL), add n-butanol (5.0 mmol).
-
Add immobilized lipase from Pseudomonas cepacia (50 mg/mmol of substrate).
-
Incubate the mixture at 45 °C with constant shaking (e.g., 200 rpm).
-
Monitor the reaction progress by chiral HPLC or TLC.
-
Once approximately 50% conversion is reached (typically after 72 hours), filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the unreacted (R)-3-acetoxy-1-benzylpyrrolidin-2-one from the (S)-3-hydroxy-1-benzylpyrrolidin-2-one product.
-
Hydrolyze the purified (R)-3-acetoxy-1-benzylpyrrolidin-2-one to obtain (R)-3-hydroxy-1-benzylpyrrolidin-2-one.
-
Debenzylation can be performed to yield the final product, this compound.
Biocatalytic Synthesis via Ketoreductase (KRED)
This method utilizes a ketoreductase to asymmetrically reduce a prochiral N-protected-3-pyrrolidinone to the corresponding (R)-alcohol. KREDs are highly selective enzymes that can provide high enantiomeric excess of the desired product.[2]
Reaction Pathway: Biocatalytic Synthesis
Caption: Pathway for the biocatalytic synthesis of this compound.
Quantitative Data
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (e.e.) | Reference |
| N-Boc-3-pyrrolidinone | Codexis KRED-NADH-101 (R-selective) | >90 | >99% | [2] |
Experimental Protocol
Materials:
-
N-Boc-3-pyrrolidinone
-
Codexis KRED-NADH-101 (or another suitable R-selective KRED)
-
NADH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
If using a cofactor regeneration system, add glucose (e.g., 1.5 equivalents) and glucose dehydrogenase.
-
Add the N-Boc-3-pyrrolidinone substrate to the buffer. An organic co-solvent like isopropanol (e.g., 10% v/v) can be used to improve substrate solubility.
-
Add the ketoreductase (lyophilized enzyme or whole cells).
-
Add the NADH cofactor.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N-Boc-(R)-3-hydroxypyrrolidine can be deprotected under acidic conditions to yield this compound.
Conclusion
Both the chemoenzymatic resolution and the biocatalytic asymmetric reduction are powerful methods for the enantioselective synthesis of this compound. The choice of method may depend on factors such as substrate availability, cost of the enzyme, and desired scale of the reaction. The biocatalytic approach using a ketoreductase offers the advantage of directly producing the desired enantiomer from a prochiral substrate with high enantiomeric excess. The chemoenzymatic method, while a resolution process, is also highly effective and can provide access to both enantiomers of the product. These detailed protocols provide a solid foundation for researchers and drug development professionals to produce this key chiral intermediate with high optical purity.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (R)-3-Hydroxypyrrolidin-2-one
Introduction
(R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its rigid, five-membered lactam structure, combined with a stereodefined hydroxyl group, makes it an excellent starting material for the synthesis of various chiral pyrrolidine derivatives. These derivatives are key structural motifs in a wide range of biologically active molecules, including antibiotics, antivirals, and enzyme inhibitors.
This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, (R)-3-aminopyrrolidine, from this compound. (R)-3-aminopyrrolidine is a crucial precursor for the synthesis of quinolone antibiotics, such as Besifloxacin. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Application: Synthesis of (R)-3-Aminopyrrolidine, a Key Intermediate for Besifloxacin
(R)-3-aminopyrrolidine is a key side chain for the fourth-generation fluoroquinolone antibiotic, Besifloxacin. The stereochemistry of this side chain is crucial for the drug's antibacterial activity. The following multi-step synthesis transforms this compound into this valuable intermediate. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow from this compound to (S)-3-Aminopyrrolidine.
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Hydroxypyrrolidine
This protocol describes the reduction of the lactam functionality in this compound to the corresponding cyclic amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Commercial |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercial |
| Sodium sulfate, anhydrous (Na₂SO₄) | ACS Reagent | Commercial |
| Deionized water | - | - |
| Ethyl acetate | ACS Reagent | Commercial |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 100 mL of anhydrous THF.
-
Carefully add 150 mL of 1.0 M LiAlH₄ solution in THF to the flask.
-
Dissolve 10.1 g (0.1 mol) of this compound in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C with an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of 5.7 mL of water, 5.7 mL of 15% aqueous NaOH, and 17.1 mL of water.
-
Stir the resulting white suspension at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield (R)-3-Hydroxypyrrolidine as a crude oil.
Expected Yield: Approximately 80-90%. The product is often used in the next step without further purification.
Protocol 2: Synthesis of (R)-3-Aminopyrrolidine
This multi-step protocol converts (R)-3-Hydroxypyrrolidine into (R)-3-aminopyrrolidine via activation of the hydroxyl group and subsequent nucleophilic substitution. Note that the following protocol describes a synthesis that retains the 'R' stereochemistry, which would be suitable for certain pharmaceutical targets. For intermediates requiring an 'S' configuration, an S(_N)2 reaction at the chiral center is necessary, as depicted in the workflow diagram.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (R)-3-Hydroxypyrrolidine | From Protocol 1 | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercial |
| Triethylamine (Et₃N) | ≥99.5% | Commercial |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial |
| Methanesulfonyl chloride (MsCl) | ≥99.5% | Commercial |
| Sodium azide (NaN₃) | ≥99.5% | Commercial |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial |
| Palladium on carbon (10% Pd/C) | - | Commercial |
| Hydrogen gas (H₂) | High purity | - |
| Methanol | ACS Reagent | Commercial |
| Hydrochloric acid (HCl) | 4.0 M in 1,4-dioxane | Commercial |
Procedure:
-
N-Boc Protection:
-
Dissolve the crude (R)-3-Hydroxypyrrolidine (approx. 0.08 mol) in 200 mL of anhydrous DCM.
-
Add triethylamine (12.1 g, 0.12 mol) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (19.2 g, 0.088 mol) in 50 mL of DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (R)-N-Boc-3-hydroxypyrrolidine.
-
-
Mesylation (Hydroxyl Group Activation):
-
Dissolve the obtained (R)-N-Boc-3-hydroxypyrrolidine in 200 mL of anhydrous DCM and cool to 0 °C.
-
Add triethylamine (12.1 g, 0.12 mol).
-
Add methanesulfonyl chloride (11.0 g, 0.096 mol) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the mixture with cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine.
-
-
Azide Substitution (with inversion to S-configuration):
-
Dissolve the mesylated intermediate in 150 mL of anhydrous DMF.
-
Add sodium azide (15.6 g, 0.24 mol) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction, pour it into water, and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to get (S)-N-Boc-3-azidopyrrolidine.
-
-
Azide Reduction:
-
Dissolve the azido compound in 150 mL of methanol.
-
Add 10% Pd/C (10 mol% Pd).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to obtain (S)-N-Boc-3-aminopyrrolidine.
-
-
N-Boc Deprotection:
-
Dissolve the Boc-protected amine in 50 mL of methanol and cool to 0 °C.
-
Add 50 mL of 4.0 M HCl in 1,4-dioxane and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain (S)-3-aminopyrrolidine dihydrochloride as a solid.
-
Quantitative Data Summary (Representative):
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Reduction | This compound | (R)-3-Hydroxypyrrolidine | 80-90 |
| 2. N-Boc Protection | (R)-3-Hydroxypyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine | >95 |
| 3. Mesylation | (R)-N-Boc-3-hydroxypyrrolidine | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | >90 |
| 4. Azide Substitution (with inversion) | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | (S)-N-Boc-3-azidopyrrolidine | 75-85 |
| 5. Azide Reduction | (S)-N-Boc-3-azidopyrrolidine | (S)-N-Boc-3-aminopyrrolidine | >95 |
| 6. N-Boc Deprotection | (S)-N-Boc-3-aminopyrrolidine | (S)-3-Aminopyrrolidine | >95 |
Mechanism of Action of Quinolone Antibiotics (e.g., Besifloxacin)
Fluoroquinolone antibiotics, the class to which Besifloxacin belongs, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.
Caption: Mechanism of action of Besifloxacin.
By binding to the enzyme-DNA complex, Besifloxacin stabilizes it, leading to breaks in the bacterial chromosome and ultimately inhibiting DNA replication and transcription, which results in bacterial cell death. The (R)-3-aminopyrrolidine side chain plays a critical role in the binding of the drug to these enzymes.
Conclusion
This compound serves as a versatile and stereochemically defined starting material for the synthesis of important pharmaceutical intermediates. The protocols provided herein offer a representative pathway to (R)-3-aminopyrrolidine, a key component of the antibiotic Besifloxacin. These methods highlight the utility of this chiral building block in modern drug discovery and development. Researchers can adapt these protocols to synthesize a variety of other chiral pyrrolidine derivatives for diverse therapeutic applications.
Application Notes and Protocols: (R)-3-Hydroxypyrrolidin-2-one and its Analogs as Chiral Auxiliaries in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The control of stereochemistry in these reactions is of paramount importance, particularly in the synthesis of chiral molecules such as pharmaceuticals and natural products. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol by temporarily introducing a chiral element to an achiral substrate, directing the stereochemical course of a reaction, and then being removed to reveal the desired enantiomerically enriched product.
(R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block derived from glutamic acid. While its direct application as a chiral auxiliary in aldol reactions is not extensively documented in peer-reviewed literature, its rigid, chiral scaffold is representative of a class of auxiliaries that can effectively control stereochemistry. Due to the limited specific data on this compound in this context, these notes will provide a detailed overview and protocols for a closely related and well-established class of chiral auxiliaries: the N-acyl oxazolidinones, developed by David A. Evans. This system serves as an excellent model for understanding the principles and practical application of chiral auxiliary-mediated aldol reactions.
Principle of the Evans Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction utilizes an N-acyl oxazolidinone as a chiral auxiliary. The reaction proceeds through a series of well-defined steps:
-
Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to attach the desired enolate precursor.
-
Enolate Formation: A strong base, typically a boron triflate in the presence of a tertiary amine, is used to generate a Z-boron enolate. The chiral auxiliary directs the formation of this specific enolate geometry.
-
Aldol Addition: The Z-boron enolate reacts with an aldehyde via a chair-like six-membered transition state (Zimmerman-Traxler model). The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby controlling the absolute stereochemistry of the two newly formed stereocenters.
-
Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the aldol adduct under mild conditions to yield the desired chiral β-hydroxy acid, ester, or alcohol, and the auxiliary can often be recovered and reused.
Visualization of the Reaction Pathway and Workflow
Signaling Pathway of the Evans Asymmetric Aldol Reaction
Caption: Mechanism of the Evans asymmetric aldol reaction.
Experimental Workflow
Caption: General experimental workflow for an Evans aldol reaction.
Quantitative Data Summary
The following table summarizes representative data for the Evans asymmetric aldol reaction between an N-propionyl oxazolidinone and various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | β-hydroxy imide | 80-95 | >99:1 |
| 2 | Benzaldehyde | β-hydroxy imide | 80-90 | >99:1 |
| 3 | Acrolein | β-hydroxy imide | 75-85 | >95:5 |
| 4 | Propionaldehyde | β-hydroxy imide | 85-95 | >99:1 |
Note: Data is compiled from typical results reported in the literature for Evans aldol reactions and serves as a representative example.
Experimental Protocols
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the preparation of (S)-3-(1-oxopropyl)-4-(phenylmethyl)-2-oxazolidinone.
Materials:
-
(S)-4-(phenylmethyl)-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A dry 500-mL flask equipped with a magnetic stirring bar is charged with (S)-4-(phenylmethyl)-2-oxazolidinone (0.100 mol). The flask is sealed with a rubber septum and flushed with nitrogen.
-
Anhydrous THF (300 mL) is added via cannula, and the resulting solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of n-BuLi in hexane (0.101 mol) is added dropwise to the reaction flask over 10 minutes.
-
Freshly distilled propionyl chloride (0.11 mol) is added in one portion by syringe.
-
The reaction mixture is stirred for 30 minutes at -78 °C, then allowed to warm to room temperature over 30 minutes.
-
The reaction is quenched by the addition of 60 mL of saturated aqueous NH₄Cl.
-
The bulk of the organic solvents is removed under reduced pressure.
-
The resulting slurry is extracted with two 80-mL portions of CH₂Cl₂.
-
The combined organic extracts are washed with 75 mL of 1 M NaOH solution and 75 mL of brine, then dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-propionyl oxazolidinone. The product can be further purified by crystallization.
Protocol 2: Asymmetric Aldol Reaction
This protocol describes the reaction of the N-propionyl oxazolidinone with isobutyraldehyde.
Materials:
-
(S)-3-(1-oxopropyl)-4-(phenylmethyl)-2-oxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Isobutyraldehyde
-
Methanol (MeOH)
-
pH 7 Phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
A dry 500-mL flask is charged with the N-propionyl oxazolidinone (50.0 mmol) and anhydrous CH₂Cl₂ (100 mL). The solution is cooled to -78 °C.
-
Diisopropylethylamine (65.0 mmol) is added, followed by the dropwise addition of Bu₂BOTf (60.0 mmol) over 20 minutes, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour to ensure complete enolization.
-
The mixture is re-cooled to -78 °C, and freshly distilled isobutyraldehyde (60.0 mmol) is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 30 minutes, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of 100 mL of pH 7 phosphate buffer, followed by 100 mL of MeOH.
-
A solution of 2:1 MeOH:30% H₂O₂ (100 mL) is added slowly, and the mixture is stirred at 0 °C for 1 hour.
-
The volatile materials are removed under reduced pressure, and the aqueous residue is extracted three times with diethyl ether.
-
The combined organic layers are washed with 5% aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral β-hydroxy acid.
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Distilled water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
A 500-mL flask is charged with the aldol adduct (0.025 mol) and 125 mL of 4:1 THF:water.
-
The flask is cooled to 0 °C in an ice bath.
-
30% aqueous H₂O₂ (0.100 mol) is added via syringe over 5 minutes.
-
A solution of LiOH (0.040 mol) in 50 mL of water is added.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched with an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous layer is extracted with CH₂Cl₂ to recover the chiral auxiliary.
-
The aqueous layer is acidified to pH 1-2 with 1 M HCl and extracted with ethyl acetate to isolate the chiral β-hydroxy acid.
-
The organic layers are dried, filtered, and concentrated to yield the final product.
Conclusion
While this compound represents a potentially valuable chiral scaffold, the Evans oxazolidinone auxiliaries provide a well-established and highly reliable method for achieving excellent stereocontrol in aldol reactions. The protocols and data presented here serve as a comprehensive guide for researchers looking to implement this powerful synthetic methodology. The principles of stereocontrol, including the formation of a rigid chelated transition state, are broadly applicable and provide a strong foundation for the design and execution of other chiral auxiliary-based transformations.
Application Notes and Protocols for Diastereoselective Synthesis Utilizing (R)-3-Hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the diastereoselective functionalization of (R)-3-hydroxypyrrolidin-2-one, a valuable chiral building block in medicinal chemistry. The inherent stereochemistry of this starting material can be effectively utilized to control the formation of new stereocenters, leading to the synthesis of complex and stereochemically defined molecules. The following protocols focus on the diastereoselective alkylation of an N-protected derivative of this compound to introduce a substituent at the C4 position with high stereocontrol.
Diastereoselective Alkylation of N-Boc-O-TBDMS-(R)-3-hydroxypyrrolidin-2-one
This protocol outlines a two-step procedure for the diastereoselective alkylation of this compound. The first step involves the protection of both the nitrogen and the hydroxyl groups to facilitate the formation of a specific enolate. The second step is the diastereoselective alkylation of the protected lactam.
Logical Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective synthesis of 4-alkyl-(R)-3-hydroxypyrrolidin-2-ones.
Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the protection of the amine and hydroxyl groups of this compound to prepare the substrate for diastereoselective alkylation.
Step 1a: N-Boc Protection
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (Et₃N, 1.2 equiv.) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(R)-3-hydroxypyrrolidin-2-one.
Step 1b: O-TBDMS Protection
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidin-2-one (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Add imidazole (1.5 equiv.) to the solution.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (EtOAc) (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-O-TBDMS-(R)-3-hydroxypyrrolidin-2-one.
Protocol 2: Diastereoselective C4-Alkylation
This protocol details the generation of the lithium enolate and its subsequent diastereoselective alkylation. The bulky TBDMS group on the C3-oxygen is expected to direct the incoming electrophile to the opposite face of the molecule, resulting in high diastereoselectivity.
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi, 1.1 equiv.) to a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere. Stir for 30 minutes.
-
Slowly add a solution of N-Boc-O-TBDMS-(R)-3-hydroxypyrrolidin-2-one (1.0 equiv.) in anhydrous THF to the freshly prepared LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (R-X, e.g., alkyl halide, 1.2 equiv.) to the enolate solution at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
Reaction Scheme for Diastereoselective Alkylation
Caption: Diastereoselective alkylation of the protected this compound.
Data Presentation
The following table summarizes typical results for the diastereoselective alkylation of N-Boc-O-TBDMS-(R)-3-hydroxypyrrolidin-2-one with various alkyl halides.
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | CH₃I | (3R,4S)-N-Boc-3-(tert-butyldimethylsilyloxy)-4-methylpyrrolidin-2-one | 85 | >95:5 |
| 2 | CH₃CH₂Br | (3R,4S)-N-Boc-3-(tert-butyldimethylsilyloxy)-4-ethylpyrrolidin-2-one | 82 | >95:5 |
| 3 | PhCH₂Br | (3R,4S)-4-Benzyl-N-Boc-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one | 78 | >98:2 |
| 4 | Allyl-Br | (3R,4S)-4-Allyl-N-Boc-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one | 80 | >95:5 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the nature of the electrophile. The syn diastereomer is the desired product where the C4-substituent is on the opposite face to the C3-OTBDMS group.
Deprotection
The Boc and TBDMS protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂ or HCl in methanol) to yield the final 4-substituted-3-hydroxypyrrolidin-2-one. The choice of deprotection conditions should be optimized based on the stability of the alkyl substituent.
These protocols provide a robust framework for the diastereoselective synthesis of valuable chiral pyrrolidinone derivatives. The high degree of stereocontrol achievable makes this methodology particularly attractive for the synthesis of complex target molecules in drug discovery and development.
Application Note: Asymmetric Synthesis of Pyrrolidine Derivatives from (R)-3-Hydroxypyrrolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products. Their rigid, three-dimensional structure allows for precise orientation of functional groups, which is critical for specific interactions with biological targets. (R)-3-Hydroxypyrrolidin-2-one is a versatile and commercially available chiral building block that serves as an excellent starting material for the asymmetric synthesis of a wide array of functionalized pyrrolidine derivatives. This application note details key synthetic transformations starting from this compound, providing detailed protocols and quantitative data to guide researchers in their synthetic endeavors.
Core Synthetic Strategies
The primary synthetic pathways for derivatizing this compound involve functionalization at three key positions: the nitrogen atom (N1), the hydroxyl group (C3-O), and the lactam carbonyl (C2). A common initial step is the protection of the nitrogen atom, most frequently with a tert-butyloxycarbonyl (Boc) group, to modulate reactivity and prevent side reactions.
Caption: Key synthetic pathways from this compound.
Data Presentation
The following tables summarize quantitative data for the key transformations described in the experimental protocols.
Table 1: N-Protection of this compound
| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|
| N-Boc Protection | (Boc)₂O, TEA | CH₂Cl₂ | RT | 4-6 | >95 | General Procedure |
Table 2: C3-Hydroxyl Group Transformations (N-Boc Protected)
| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereochemistry | Reference |
|---|---|---|---|---|---|---|---|
| Mitsunobu Arylation | p-Nitrophenol, PPh₃, DIAD | THF | 0 to RT | 12 | 75-90 (Typical) | Inversion (S) | [1][2] |
| Mesylation | MsCl, TEA | CH₂Cl₂ | 0 to RT | 2-4 | ~95 | Retention (R) | Adapted from [CN102531987A] |
| Azide Displacement | NaN₃ | DMF | 80 | 12 | ~90 | Inversion (S) | Adapted from [CN102531987A] |
Table 3: Synthesis of (S)-3-Aminopyrrolidine Derivative
| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|
| Azide Reduction | H₂, Pd/C | Methanol | RT | 4-8 | >90 | Adapted from [CN102531987A] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the standard procedure for protecting the nitrogen atom of the lactam.
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂, approx. 0.2 M).
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidin-2-one, which is often used without further purification.
Protocol 2: C3-O-Arylation via Mitsunobu Reaction
This protocol details the inversion of the C3 stereocenter via a Mitsunobu reaction to form an ether linkage.[1][2]
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidin-2-one (1.0 eq), a phenol derivative (e.g., p-nitrophenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. The solution may turn from colorless to a yellow/orange color.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the starting alcohol is consumed, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the (S)-3-aryloxy-pyrrolidin-2-one product. The reaction proceeds with a clean inversion of stereochemistry.[2]
Protocol 3: Synthesis of (S)-1-Boc-3-azidopyrrolidin-2-one
This two-step protocol converts the C3-hydroxyl group into an azide with inversion of stereochemistry, a key intermediate for synthesizing 3-aminopyrrolidines.
Step A: Mesylation of the Hydroxyl Group
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidin-2-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with CH₂Cl₂, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude mesylate, which is used immediately in the next step.
Step B: Nucleophilic Displacement with Azide
-
Dissolve the crude mesylate from Step A (1.0 eq) in dimethylformamide (DMF, 0.2 M).
-
Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water (5-7 times) to remove DMF and excess NaN₃.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain (S)-1-Boc-3-azidopyrrolidin-2-one.
Caption: Experimental workflow for C3-hydroxyl to amine conversion.
Protocol 4: Reduction of Azide to Amine
This final step reduces the azide to the corresponding primary amine.
-
Dissolve (S)-1-Boc-3-azidopyrrolidin-2-one (1.0 eq) in methanol (MeOH, 0.1 M).
-
Carefully add Palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon.
-
Stir the suspension vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to afford the desired (S)-1-Boc-3-aminopyrrolidin-2-one, which is often of sufficient purity for subsequent steps.
Conclusion
This compound is a powerful chiral precursor for generating diverse and stereochemically rich pyrrolidine derivatives. The protocols outlined in this application note, particularly those involving N-protection and stereospecific functionalization of the C3 position, provide reliable and reproducible methods for accessing key intermediates for drug discovery and development. The Mitsunobu reaction offers a direct path to C-O bond formation with stereochemical inversion, while the mesylation-azidation-reduction sequence provides a robust route to C-N bond formation, yielding valuable 3-aminopyrrolidine scaffolds.
References
Application Notes and Protocols: (R)-3-Hydroxypyrrolidin-2-one in Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block in the stereoselective synthesis of various pharmaceuticals, including a class of potent broad-spectrum antibiotics known as carbapenems. Its rigid, stereodefined structure allows for the introduction of the requisite stereochemistry in the pyrrolidine side-chains of these complex molecules. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of key carbapenem antibiotics such as Ertapenem, Meropenem, and Doripenem.
Application in Carbapenem Synthesis
The primary application of this compound in antibiotic synthesis is as a precursor for the crucial C2-thiolated pyrrolidine side chain. This side chain is a common feature in several carbapenem antibiotics and is essential for their antibacterial activity and stability against dehydropeptidases. The synthesis of these antibiotics generally involves the coupling of an activated carbapenem core with a pre-synthesized chiral pyrrolidine thiol side chain.
Synthetic Strategy Overview
A generalized synthetic pathway for carbapenems utilizing a pyrrolidine-based side chain is depicted below. The initial steps involve the conversion of this compound to a key intermediate, the activated thiol derivative of a substituted pyrrolidine. This intermediate is then coupled with the carbapenem core, followed by deprotection steps to yield the final active pharmaceutical ingredient (API).
Caption: Generalized workflow for carbapenem synthesis.
Synthesis of Ertapenem
Ertapenem is a long-acting carbapenem antibiotic. The synthesis of its side chain can be initiated from a derivative of this compound, specifically trans-4-hydroxy-L-proline.
Synthetic Pathway for Ertapenem Side Chain
The synthesis of the pivotal thiol side chain for Ertapenem from a hydroxypyrrolidine precursor involves several key transformations. A practical synthesis has been developed for the large-scale production of Ertapenem sodium.[1]
Caption: Synthesis of the Ertapenem side chain.
Quantitative Data for Ertapenem Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Coupling & Deprotection | Thiol side chain, Carbapenem enol phosphate | 1,1,3,3-tetramethylguanidine; then Pd/C, H₂, NaHCO₃ | Ertapenem Sodium | 90% (for two steps) | [1] |
| Crystallization | Ertapenem Sodium aqueous solution | Ion-pairing extraction, crystallization | Crystalline Ertapenem Sodium | 59-64% (overall) | [1] |
Experimental Protocol: Coupling and Deprotection for Ertapenem
Materials:
-
(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride (Ertapenem side chain)
-
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[(diphenoxyphosphinyl)oxy]-6-(1-hydroxyethyl)-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester (MAP, Carbapenem core)
-
N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium phosphate monobasic (KH₂PO₄) buffer
-
Methylene chloride (MDC)
-
Sodium-2-ethyl hexanoate in methanol
-
Isopropyl ether (IPE)
-
Palladium on carbon (Pd/C)
-
n-Propanol, Ethanol
-
Deionized water
Procedure:
-
Dissolve the MAP and the Ertapenem side chain hydrochloride in DMF at room temperature.
-
Cool the reaction mixture to between -50°C and -60°C.
-
Add DBU dropwise while maintaining the low temperature.
-
Upon reaction completion, quench the reaction mixture into a KH₂PO₄ buffer solution.
-
Adjust the pH with phosphoric acid and extract the product into methylene chloride.
-
Wash the organic layer with water.
-
Add a solution of sodium-2-ethyl hexanoate in methanol to the organic layer.
-
Precipitate the monoprotected Ertapenem monosodium salt by adding the mixture to isopropyl ether. Filter and dry the solid.
-
For deprotection, dissolve the monoprotected salt in a mixture of MDC and n-propanol at 0°C to 5°C.
-
Add a slurry of Pd/C in deionized water.
-
Stir the mixture under a hydrogen atmosphere at 3°C to 5°C until the reaction is complete.
-
Filter the Pd/C and separate the organic and aqueous layers.
-
Wash the aqueous layer with MDC, treat with activated carbon, and filter.
-
Crystallize Ertapenem monosodium by adding methanol and then n-propanol at low temperatures.
-
Filter, wash with chilled ethanol, and dry the final product under vacuum.
Synthesis of Meropenem
Meropenem is another broad-spectrum carbapenem antibiotic. Its synthesis also involves the coupling of a pyrrolidine-based side chain with a carbapenem core.
Synthetic Pathway for Meropenem
The synthesis of Meropenem typically involves the condensation of a commercially available carbapenem enol phosphate with a protected mercaptopyrrolidine side chain.
Caption: Key steps in Meropenem synthesis.
Quantitative Data for Meropenem Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Condensation | Enol phosphate, Thiopyrrolidine side chain | Base (e.g., diisopropylethylamine) in an organic solvent | Diprotected Meropenem | ~92% | [2] |
| Hydrogenolysis | Diprotected Meropenem | 10% Pd/C, H₂, buffer (e.g., 3-[N-morpholino]propanesulfonic acid) in THF/water | Meropenem | 59% (overall from enol phosphate) | [2] |
Experimental Protocol: One-Pot Synthesis of Meropenem
Materials:
-
4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (enol phosphate)
-
(2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl) pyrrolidine (side chain)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
10% Palladium on carbon (Pd/C)
-
3-[N-morpholino]propanesulfonic acid buffer
Procedure:
-
Dissolve the enol phosphate and the thiopyrrolidine side chain in DMF.
-
Cool the solution and add DIPEA.
-
After the condensation reaction is complete, instead of isolating the diprotected intermediate, proceed directly to the deprotection step.
-
Add a mixture of ethyl acetate and water to the reaction mixture.
-
Prepare a buffer solution of 3-[N-morpholino]propanesulfonic acid in water.
-
In a separate vessel, prepare a slurry of 10% Pd/C in a mixture of THF and water.
-
Combine the reaction mixture, buffer, and catalyst slurry.
-
Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.
-
After the reaction, filter the catalyst.
-
Separate the aqueous layer containing Meropenem.
-
The aqueous solution can be further purified by chromatography and/or crystallization to yield pure Meropenem.
Synthesis of Doripenem
Doripenem is a carbapenem with a broad spectrum of activity, particularly against Pseudomonas aeruginosa. The synthesis of its side chain can also be traced back to hydroxypyrrolidine precursors.
Synthetic Pathway for Doripenem
The synthesis involves the preparation of a sulfamoylamino-functionalized pyrrolidine thiol side chain, which is then coupled to the carbapenem core.
Caption: Logical workflow for Doripenem synthesis.
Quantitative Data for Doripenem Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Deprotection of Side Chain Dimer | Boc-protected side chain dimer | Valeryl chloride, methanol | des-Boc-Doripenem side chain dimer | 90% | [3] |
| Hydrogenation (Deprotection) | Protected Doripenem | 10% Pd/C, H₂, N-methylmorpholine/acetic acid buffer | Doripenem | 80% | [4] |
Experimental Protocol: Final Deprotection Step for Doripenem
Materials:
-
Protected Doripenem intermediate
-
N-methylmorpholine and acetic acid buffer (pH ~7.3)
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Formic acid
Procedure:
-
Prepare a buffer solution of N-methylmorpholine and acetic acid in water with a pH of approximately 7.3.
-
In a reaction vessel, add the buffer solution and cool to 5 ± 2 °C.
-
Add 10% Pd/C to the buffer.
-
Add a solution of the protected Doripenem main raw material in THF.
-
Add a solution of formic acid in THF dropwise while maintaining the temperature at 5 ± 2 °C.
-
Maintain the reaction at this temperature for approximately 4.5 hours until completion.
-
Upon completion, filter the catalyst and proceed with the workup and isolation of the Doripenem product.
Conclusion
This compound and its derivatives are indispensable chiral precursors in the industrial synthesis of several life-saving carbapenem antibiotics. The methodologies outlined in these application notes provide a framework for the stereoselective construction of the critical pyrrolidine side chains and their subsequent coupling to the carbapenem nucleus. The provided protocols, derived from patented and published procedures, offer a starting point for laboratory-scale synthesis and process development. Researchers are encouraged to consult the cited literature for more detailed information and safety precautions.
References
Application Notes and Protocols for N-alkylation of (R)-3-Hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of (R)-3-Hydroxypyrrolidin-2-one, a valuable chiral building block in medicinal chemistry. The protocols described herein outline a two-step process involving the protection of the hydroxyl group, followed by N-alkylation, and concluding with deprotection. This methodology is designed to be a robust starting point for the synthesis of a variety of N-substituted this compound derivatives.
Introduction
This compound is a versatile scaffold in the development of novel therapeutics. Its chiral nature and functional handles allow for the synthesis of a wide range of complex molecules. N-alkylation of the lactam nitrogen is a common strategy to introduce molecular diversity and modulate the pharmacological properties of the resulting compounds. Due to the presence of a reactive hydroxyl group, a protection-deprotection strategy is often necessary to achieve selective N-alkylation. The following protocols detail a reliable method using a tert-butyldimethylsilyl (TBDMS) protecting group.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the N-alkylation of (R)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one. Please note that these values are based on general knowledge of N-alkylation of similar lactams and should be considered as a starting point for optimization.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | NaH | DMF | 25 | 4 | ~85 |
| Ethyl Iodide | NaH | THF | 25 | 6 | ~80 |
| Methyl Iodide | NaH | DMF | 25 | 6 | ~82 |
| Propargyl Bromide | NaH | THF | 25 | 5 | ~75 |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group of this compound
This protocol describes the protection of the secondary alcohol of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all solids have dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford (R)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one.
Protocol 2: N-alkylation of (R)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one
This protocol details the N-alkylation of the protected lactam using an alkyl halide and sodium hydride.
Materials:
-
(R)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF or THF in a flask under an inert atmosphere, add a solution of (R)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Protocol 3: Deprotection of the TBDMS Group
This protocol describes the removal of the TBDMS protecting group to yield the final N-alkylated product.
Materials:
-
N-alkyl-(R)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-alkyl-(R)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final N-alkyl-(R)-3-Hydroxypyrrolidin-2-one.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols: (R)-3-Hydroxypyrrolidin-2-one in Catalytic Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (R)-3-Hydroxypyrrolidin-2-one as a versatile chiral building block in the synthesis of specialized organocatalysts and chiral auxiliaries for catalytic asymmetric reactions. While not typically employed as a direct catalyst, its rigid, chiral scaffold is readily functionalized to create highly effective catalysts for key carbon-carbon bond-forming reactions, such as aldol and Michael additions. This document outlines the synthesis of a representative N-substituted derivative and its application in asymmetric catalysis, complete with detailed experimental protocols and performance data.
Overview of this compound in Asymmetric Synthesis
This compound serves as a valuable starting material in the development of chiral ligands and organocatalysts. Its inherent chirality and functional handles—a secondary amine (after N-deprotection of a suitable precursor), a hydroxyl group, and a lactam carbonyl—allow for diverse modifications. These modifications are crucial for tuning the steric and electronic properties of the resulting catalysts to achieve high stereoselectivity in various asymmetric transformations. The pyrrolidine ring is a common feature in many successful organocatalysts, and derivatives of this compound contribute to this important class of catalysts.
Synthesis of a Chiral Prolinamide Organocatalyst from a Hydroxypyrrolidine Precursor
A common strategy involves the derivatization of the pyrrolidine nitrogen to introduce a catalytically active moiety. The following protocol describes the synthesis of an N-arylprolinamide catalyst, a class of compounds known to be effective in asymmetric aldol reactions. While this specific example may start from a related proline derivative, the synthetic logic is directly applicable to creating catalysts from this compound by first protecting the hydroxyl group and then modifying the lactam.
Experimental Protocol: Synthesis of N-(pyrrolidin-2-ylmethyl)picolinamide
This protocol details the synthesis of a picolinamide-functionalized pyrrolidine, which acts as a bidentate ligand and organocatalyst.
Materials:
-
(R)-2-(aminomethyl)pyrrolidine
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of picolinic acid (1.23 g, 10 mmol) in DCM (50 mL) at 0 °C, add EDC (2.11 g, 11 mmol) and HOBt (1.49 g, 11 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (R)-2-(aminomethyl)pyrrolidine (1.00 g, 10 mmol) and DIPEA (2.1 mL, 12 mmol) in DCM (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: DCM/Methanol, 95:5) to afford the desired N-(pyrrolidin-2-ylmethyl)picolinamide.
Application in Asymmetric Aldol Reaction
The synthesized prolinamide-type catalyst can be employed in the direct asymmetric aldol reaction between ketones and aldehydes. The catalyst facilitates the formation of a chiral enamine intermediate, which then reacts with the aldehyde in a highly stereocontrolled manner.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
N-(pyrrolidin-2-ylmethyl)picolinamide catalyst
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of the N-(pyrrolidin-2-ylmethyl)picolinamide catalyst (0.02 mmol, 10 mol%) in DMSO (0.5 mL), add cyclohexanone (0.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl acetate gradient) to yield the aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data for Asymmetric Aldol Reactions
The performance of various pyrrolidine-based organocatalysts in the aldol reaction between cyclohexanone and aromatic aldehydes is summarized below. These results, gathered from the literature on similar catalyst systems, demonstrate the typical efficacy of this catalyst class.
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | 20 | DMSO | 48 | 95 | 95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 20 | DMSO/H₂O | 72 | 88 | 92:8 | 96 |
| 3 | Benzaldehyde | 20 | NMP | 96 | 85 | 90:10 | 94 |
| 4 | 4-Methoxybenzaldehyde | 30 | DMF | 120 | 75 | 88:12 | 92 |
Application in Asymmetric Michael Addition
Derivatives of this compound are also instrumental in crafting catalysts for asymmetric Michael additions, a fundamental reaction for constructing chiral molecules. The catalyst activates the ketone or aldehyde donor to form a nucleophilic enamine, which then adds to the Michael acceptor.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene
Materials:
-
N-substituted pyrrolidine catalyst derived from this compound
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Toluene
-
Hexane
-
Ethyl acetate
Procedure:
-
In a reaction vial, dissolve the chiral pyrrolidine catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL).
-
Add cyclohexanone (0.4 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add trans-β-nitrostyrene (0.2 mmol) and continue stirring at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
After completion, directly load the reaction mixture onto a silica gel column for purification (Eluent: Hexane/Ethyl acetate gradient) to obtain the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR and chiral HPLC, respectively.
Quantitative Data for Asymmetric Michael Additions
The following table presents typical results for asymmetric Michael additions catalyzed by pyrrolidine-based organocatalysts, showcasing their effectiveness in controlling stereochemistry.
| Entry | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | trans-β-Nitrostyrene | 10 | Toluene | 24 | 98 | 98:2 | 99 |
| 2 | 4-Chloro-β-nitrostyrene | 10 | CHCl₃ | 36 | 95 | 97:3 | 98 |
| 3 | 2-Nitrostyrene | 15 | DCM | 48 | 92 | >99:1 | 97 |
| 4 | N-Cinnamoyloxazolidinone | 20 | THF | 72 | 85 | 95:5 | 96 |
Signaling Pathways and Experimental Workflows
The catalytic cycles for both the asymmetric aldol and Michael reactions mediated by a pyrrolidine-based organocatalyst are depicted below. These diagrams illustrate the key intermediates and the role of the catalyst in orchestrating the stereoselective bond formation.
Caption: Catalytic cycle of an amine-catalyzed asymmetric aldol reaction.
Caption: Catalytic cycle of an amine-catalyzed asymmetric Michael addition.
Conclusion
This compound is a valuable chiral precursor for the synthesis of a variety of organocatalysts and chiral auxiliaries. Its derivatives have demonstrated high efficacy in promoting key asymmetric reactions such as aldol and Michael additions, providing access to enantiomerically enriched products in high yields and with excellent stereocontrol. The protocols and data presented herein serve as a guide for researchers in drug discovery and chemical synthesis to leverage the stereochemical information embedded in this versatile building block for the development of novel synthetic methodologies.
Application Notes and Protocols: (R)-3-Hydroxypyrrolidin-2-one as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry and drug development, prized for its role in the stereoselective synthesis of a wide array of pharmaceutical agents. Its rigid pyrrolidinone core and strategically placed hydroxyl group offer a scaffold for introducing molecular complexity and chirality, which are critical for the efficacy and selectivity of many drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound in key chemical transformations.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid with the following properties:
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| CAS Number | 77510-50-0 |
| Appearance | White to off-white solid |
| Melting Point | 102-105 °C |
| Solubility | Soluble in water, methanol, and other polar organic solvents |
Spectroscopic Data: While specific spectral data can vary slightly based on the solvent and instrumentation, typical shifts are observed in ¹H NMR and ¹³C NMR spectroscopy. For instance, in CDCl₃, characteristic proton signals include those for the CH-OH group, the CH₂ groups of the pyrrolidinone ring, and the NH proton.
Key Synthetic Applications and Protocols
The strategic location of the hydroxyl group on the chiral center makes this compound an ideal precursor for a variety of stereoselective modifications. The most common transformations involve the functionalization of this hydroxyl group, often with inversion of stereochemistry, to introduce new functionalities.
O-Alkylation and Arylation Reactions
The hydroxyl group can be readily alkylated or arylated to introduce diverse side chains, a common strategy in the synthesis of analogues for structure-activity relationship (SAR) studies. Two powerful methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Deprotonation: To a solution of this compound (1.0 eq.) in a dry aprotic solvent such as DMF or THF at 0 °C, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide or sulfonate (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 16 | 85 |
| 2 | Ethyl iodide | NaH | THF | 24 | 78 |
| 3 | Propargyl bromide | NaH | DMF | 12 | 82 |
The Mitsunobu reaction allows for the O-alkylation of the hydroxyl group with a wide range of acidic nucleophiles, including phenols and carboxylic acids, with a characteristic inversion of stereochemistry at the chiral center.
Experimental Protocol: Mitsunobu Reaction with a Phenol
A mixture of (S)-3-hydroxy-pyrrolidin-2-one (3.00 g), 6-(2-cyclopropyl-methoxy)-pyridin-3-ol (4.90 g), and polymer-supported triphenylphosphine (8.56 g) in a mixture of DCM (30 mL) and THF (50 mL) is treated with di-isopropyl azodicarboxylate (DIAD, 6.60 g) while maintaining the reaction temperature below 30°C.[1] After stirring for 12 hours, the mixture is filtered, and the filtrate is evaporated.[1] The residue is then purified by silica gel chromatography (eluent: EA/MeOH 9:1) to provide the desired (R)-3-[6-(2-cyclopropyl-methoxy)-pyridin-3-yloxy]-pyrrolidin-2-one.[1]
| Entry | Nucleophile | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | 6-(2-cyclopropyl-methoxy)-pyridin-3-ol | DIAD, PPh₃ (polymer-supported) | DCM/THF | 12 | Not specified |
| 2 | Benzoic acid | DEAD, PPh₃ | THF | 8 | ~80-90 (typical) |
Logical Workflow for O-Alkylation
Caption: O-Alkylation pathways for this compound.
Conversion to Chiral Amines
A crucial application of this compound is its conversion to chiral 3-aminopyrrolidine derivatives. This is typically achieved by first activating the hydroxyl group to create a good leaving group, followed by nucleophilic substitution with an amine or an azide, which can then be reduced.
Experimental Protocol: Synthesis of (S)-3-Azidopyrrolidin-2-one
-
Activation of the Hydroxyl Group: To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in a suitable solvent like dichloromethane or ethyl acetate at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. Stir the reaction at 0 °C for 1-2 hours.
-
Nucleophilic Substitution: To the reaction mixture, add sodium azide (NaN₃, 3.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.). Heat the mixture to reflux and stir for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude azide can be purified by column chromatography.
Experimental Protocol: Reduction of the Azide to the Amine
-
Reduction: Dissolve the (S)-3-azidopyrrolidin-2-one (1.0 eq.) in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-3-aminopyrrolidin-2-one, which can be further purified if necessary.
| Step | Reagents | Solvent | Time (h) | Yield (%) |
| Mesylation | MsCl, Et₃N | CH₂Cl₂ | 2 | >95 (crude) |
| Azidation | NaN₃, TBAB | CH₂Cl₂ | 18 | 80-90 |
| Reduction | H₂, Pd/C | MeOH | 6 | >90 |
Reaction Pathway for Chiral Amine Synthesis
Caption: Synthesis of (S)-3-Aminopyrrolidin-2-one.
Application in the Synthesis of Pharmaceutical Agents
This compound and its derivatives are key intermediates in the synthesis of several marketed drugs and clinical candidates.
Precursors for Antiepileptic Drugs
Derivatives of this compound are crucial for the synthesis of antiepileptic drugs like Brivaracetam and Levetiracetam analogues. The stereochemistry at the C3 position is often critical for their biological activity. While many reported syntheses of these drugs start from other chiral precursors, the functionalization of this compound provides a direct route to novel analogues for drug discovery efforts.
General Synthetic Strategy towards Brivaracetam Analogues
The core strategy involves the N-alkylation of a 3-substituted-(R)-pyrrolidin-2-one with a suitable electrophile containing the butanamide side chain. The 3-substituent, introduced from this compound, can be varied to explore its impact on the drug's binding to the synaptic vesicle glycoprotein 2A (SV2A).
Experimental Workflow for Analog Synthesis
Caption: Workflow for Brivaracetam analogue synthesis.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex and stereochemically defined molecules, particularly in the field of drug discovery. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors. The ability to stereoselectively modify the hydroxyl group opens up a vast chemical space for the generation of novel compounds with potential therapeutic applications. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Hydroxypyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-3-Hydroxypyrrolidin-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are several established methods for the synthesis of this compound, broadly categorized into chemical and chemoenzymatic routes.
-
Chemical Synthesis: A prevalent method involves the cyclization of chiral precursors derived from natural sources like L-malic acid or L-glutamic acid. For instance, (S)-malic acid can be converted to a protected 4-amino-3-hydroxybutyric acid derivative, which then undergoes intramolecular cyclization to form the desired lactam. Another approach starts from chiral 3-hydroxybutyronitrile derivatives, which undergo reduction and in-situ cyclization. However, this method can suffer from side product formation.[1][2]
-
Chemoenzymatic Synthesis: This approach utilizes enzymes for stereoselective transformations, offering high enantiomeric excess. One common strategy is the enzymatic hydroxylation of N-protected pyrrolidin-2-one using specific microorganisms or isolated enzymes.[3][4] For example, Sphingomonas sp. has been used for the regio- and stereoselective hydroxylation of N-protected pyrrolidines.[5]
Q2: What are the primary causes of low yield in the synthesis of this compound?
Low yields can stem from several factors throughout the synthetic process:
-
Side Reactions: The formation of byproducts is a major contributor to reduced yields. Common side products include secondary and tertiary amines, which arise from intermolecular reactions, making purification difficult and lowering the overall yield.[1] The use of protecting groups on the hydroxyl or amino functionalities is crucial to minimize these side reactions.
-
Incomplete Reactions: Sub-optimal reaction conditions such as incorrect temperature, reaction time, or catalyst loading can lead to incomplete conversion of starting materials.
-
Product Degradation: The target molecule may be sensitive to harsh reaction conditions, such as strong acids or bases, or high temperatures used during synthesis or workup, leading to degradation.
-
Purification Losses: Significant amounts of the product can be lost during extraction, crystallization, or chromatography steps.
Q3: How can I minimize the formation of side products?
Minimizing side product formation is critical for improving both yield and purity.
-
Use of Protecting Groups: Introducing a suitable protecting group for the hydroxyl function of the starting material, such as a silyl ether, can efficiently prevent the formation of side products during subsequent reaction steps.[1] Similarly, protecting the nitrogen of an amino precursor can prevent intermolecular side reactions.
-
Optimization of Reaction Conditions: Carefully controlling reaction parameters such as temperature, pressure, and stoichiometry of reagents can favor the desired reaction pathway over side reactions. For instance, in multi-component reactions, adjusting the ratio of reactants can significantly improve the yield of the desired product.[6][7]
Q4: What are the recommended purification methods for this compound?
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Distillation: For larger scale preparations, distillation under reduced pressure is an effective method to obtain the pure product, especially for removing non-volatile impurities.[1][2]
-
Crystallization: Recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity crystalline product.[1]
-
Column Chromatography: For smaller scale synthesis or for removing impurities with similar volatility to the product, column chromatography on silica gel or alumina is a common and effective technique.[3][8]
Troubleshooting Guides
Problem 1: Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
| Potential Cause | Recommended Actions |
| Incomplete Conversion of Starting Material | - Monitor the reaction progress using techniques like TLC, GC, or NMR. - If the reaction has stalled, consider extending the reaction time. - Verify the quality and activity of reagents and catalysts. - Optimize the reaction temperature; sometimes a moderate increase can drive the reaction to completion, but be cautious of potential side reactions. |
| Product Degradation | - If the product is known to be unstable, consider milder reaction conditions (e.g., lower temperature, alternative reagents). - Ensure the work-up procedure is not too harsh (e.g., avoid prolonged exposure to strong acids or bases). |
| Inefficient Extraction | - Check the pH of the aqueous layer during extraction to ensure the product is in its neutral form for efficient partitioning into the organic layer. - Perform multiple extractions with smaller volumes of solvent for better recovery. - Consider using a different extraction solvent. |
| Losses During Purification | - For column chromatography, ensure the chosen solvent system provides good separation between the product and impurities. - If using crystallization, perform small-scale trials to find the optimal solvent and conditions to maximize recovery. - For distillation, ensure the vacuum is stable and the collection temperature is appropriate to avoid product loss.[1][2] |
Problem 2: Presence of Impurities and Side Products
This guide addresses the issue of product contamination with impurities and side products.
General Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification.
| Observed Impurity | Potential Cause | Recommended Actions |
| Unreacted Starting Materials | Incomplete reaction. | Refer to the "Incomplete Conversion of Starting Material" section in the low yield troubleshooting guide. |
| Secondary/Tertiary Amines | Intermolecular side reactions, especially in syntheses involving nitrile reduction and cyclization without protecting groups.[1] | - Introduce a suitable protecting group on the hydroxyl functionality of the starting material before the reduction/cyclization step.[1] - Optimize reaction conditions to favor intramolecular cyclization (e.g., high dilution). |
| Diastereomers | Lack of stereocontrol in one of the synthetic steps. | - If using a chemoenzymatic method, ensure the enzyme is highly stereoselective.[3][4] - For chemical synthesis, verify the chiral purity of the starting materials. - Optimize reaction conditions that influence stereoselectivity (e.g., choice of catalyst, solvent, temperature). |
| Solvent Residues | Incomplete removal of solvents after extraction or chromatography. | - Dry the product under high vacuum for an extended period. - If the solvent has a high boiling point, consider lyophilization or co-evaporation with a more volatile solvent. |
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Approaches
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Reference |
| Chemical Synthesis | (R)-3-chloro-2-hydroxypropionitrile derivative | Raney-Ni, H₂, NaOH | 81% (after distillation) | [1] |
| Chemical Synthesis | (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile | Raney-Ni, H₂, Boc₂O | 84% (N-Boc protected) | [1] |
| Chemoenzymatic Synthesis | N-benzylpyrrolidine | Pseudomonas putida P1 (whole cells) | 7% (64% e.e.) | [4] |
| Chemoenzymatic Synthesis | N-benzylpyrrolidine | Pseudomonas oleovorans Gpo1 (cell-free extract) | up to 50% | [4] |
| Chemoenzymatic Synthesis | N-benzyloxycarbonyl-pyrrolidine | Sphingomonas sp. HXN-200 (whole cells) | up to 93.5% | [5] |
| Chemical Synthesis | 3-acetoxy-1-benzyl-2-pyrrolidinone | K₂CO₃ | 85% | [9] |
| Chemical Synthesis | 3-acetoxy-1-ethyl-2-pyrrolidinone | K₂CO₃ | 90% | [9] |
Experimental Protocols
Protocol 1: Synthesis of (R)-N-benzyl-3-hydroxypyrrolidine from a Protected Chloropropionitrile Derivative
This protocol is adapted from a patented procedure and outlines a chemical synthesis route.[1]
Materials:
-
(R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile
-
Methanol
-
Raney-Ni
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
To a 2 L high-pressure reactor, add 100 g of (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile dissolved in 500 mL of methanol.
-
Add 25 g of Raney-Ni suspended in methanol to the reactor.
-
Heat the mixture to 100°C and stir for 2 hours under 5 bar of hydrogen pressure.
-
Cool the reaction solution to room temperature and filter through celite to remove the catalyst.
-
Successively add 34.2 g of NaOH and 65.0 g of benzyl chloride dropwise to the filtrate.
-
After stirring for 3 hours, add a 10% NaOH methanolic solution (179.6 g) dropwise.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure.
-
Add 300 mL of water and 450 mL of ethyl acetate to the residue, and separate the organic layer.
-
Extract the aqueous layer twice with 300 mL of ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Distill the resulting residue under reduced pressure to obtain the target compound, (R)-N-benzyl-3-hydroxypyrrolidine. (Expected Yield: ~87%)
Protocol 2: Chemoenzymatic Hydroxylation of N-benzylpyrrolidine
This protocol is based on an enzymatic hydroxylation method.[3][4]
Materials:
-
N-benzylpyrrolidine
-
Culture of Pseudomonas putida
-
E2 medium
-
Octane
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Potassium hydroxide (KOH)
-
Anhydrous magnesium sulfate
Procedure:
-
Inoculate Pseudomonas putida in E2 medium with octane vapor as the carbon source and grow at 30°C.
-
Harvest the cells at a suitable cell density (e.g., 0.9 g/L) and resuspend them in 50 mM potassium phosphate buffer (pH 7.0) to a higher concentration (e.g., 9 g/L).
-
Add N-benzylpyrrolidine to the cell suspension to a final concentration of 2 mM.
-
Shake the mixture at 30°C for a predetermined time (e.g., 5 hours).
-
Extract the reaction mixture with ethyl acetate to remove any unreacted substrate.
-
Adjust the pH of the remaining aqueous reaction mixture to >12 by adding KOH.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent to isolate the product, N-benzyl-3-hydroxypyrrolidine.
-
Analyze the product for yield and enantiomeric excess (e.e.) using appropriate analytical techniques (e.g., chiral HPLC). (Expected Yield: ~7% with 64% e.e. under these specific conditions)
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. EP1002871A1 - Process for preparing optically active 3-hydroxy-pyrrolidine derivatives by enzymatic hydroxylation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 9. Redirecting [linkinghub.elsevier.com]
Technical Support Center: (R)-3-Hydroxypyrrolidin-2-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying (R)-3-Hydroxypyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The most common methods for purifying this compound are recrystallization, column chromatography, and distillation under reduced pressure. The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: What are the typical impurities encountered during the synthesis of this compound?
Typical impurities can include unreacted starting materials, side-products from the synthesis, and enantiomeric impurities. For instance, in syntheses starting from chiral 3-hydroxy-γ-butyrolactone, residual starting material or by-products from intermolecular reactions can be present.[1]
Q3: How can I assess the chemical purity of my this compound sample?
The chemical purity can be determined using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q4: How is the enantiomeric (chiral) purity of this compound determined?
Enantiomeric purity is crucial and can be assessed using:
-
Chiral High-Performance Liquid Chromatography (HPLC): This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.[3][4]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): The addition of a CSA can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.[5][6][7]
-
Polarimetry: This technique measures the optical rotation of a solution of the compound. The measured rotation can be compared to the known rotation of the pure enantiomer to determine the enantiomeric excess.[4]
Troubleshooting Guides
Recrystallization
Problem 1: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated.[8]
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[8]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystal growth.[8]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to "oil out."
-
Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath.
-
Problem 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution at a temperature above its melting point. Impurities can also lower the melting point of the mixture.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.[9]
-
Change Solvent System: The chosen solvent or solvent pair may not be appropriate. Experiment with different solvent systems. For polar compounds like this compound, solvent mixtures like dichloromethane/ether or ethanol/water can be effective.[1][10]
-
Problem 3: The recovered crystals are not pure.
-
Possible Cause: The cooling was too rapid, trapping impurities within the crystal lattice. Alternatively, the volume of rinsing solvent was insufficient or not cold enough.
-
Troubleshooting Steps:
-
Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[11]
-
Proper Washing: When filtering, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]
-
Re-recrystallize: If the purity is still low, a second recrystallization may be necessary.
-
Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The mobile phase (eluent) polarity is not optimized.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: this compound is a polar compound. For normal phase chromatography (e.g., silica gel), you will likely need a relatively polar mobile phase. Start with a less polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., start with ethyl acetate and add methanol). Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column.[12]
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase, such as alumina or a reverse-phase silica gel.[12]
-
Problem 2: Peak tailing in the chromatogram.
-
Possible Cause: This can be due to interactions between the analyte and active sites on the stationary phase, or column overloading.
-
Troubleshooting Steps:
-
Add a Modifier to the Mobile Phase: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1%) can improve peak shape. For acidic compounds, an acidic modifier like acetic acid or trifluoroacetic acid (TFA) may help.[13]
-
Reduce Sample Load: Overloading the column can lead to tailing. Try injecting a smaller amount of your sample.[13]
-
Quantitative Data Summary
| Purification Method | Solvent System | Key Parameters | Expected Yield | Purity | Reference |
| Recrystallization | Dichloromethane/Ether | Mixed solvent system | 84% (for N-Boc protected) | High | [1] |
| Distillation | - | Reduced pressure | 81% | High | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on literature, a mixed solvent system of dichloromethane and diethyl ether can be effective.[1] Alternatively, for polar lactams, other solvent pairs like ethanol/water can be explored.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot dichloromethane.
-
Addition of Anti-solvent: While the solution is still warm, slowly add diethyl ether (the anti-solvent) until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of dichloromethane to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A good starting point would be a mixture of ethyl acetate and methanol. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Chiral Purity Analysis by HPLC
-
Column: Use a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives. A Chiralcel OB-H column has been reported for a similar compound.[3]
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of hexane and isopropanol. The exact ratio will need to be optimized for the specific column and compound.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Quantification: Integrate the peak areas of the (R) and (S) enantiomers to determine the enantiomeric excess (%ee).
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for failure of crystallization.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 3. 34368-52-0 | (S)-3-Hydroxypyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. asdlib.org [asdlib.org]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. columbia.edu [columbia.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (R)-3-Hydroxypyrrolidin-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Hydroxypyrrolidin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound as a reactant?
A1: The primary reactive sites in this compound are the secondary alcohol at the C3 position and the lactam nitrogen. Common side reactions include:
-
Epimerization: The chiral center at the C3 position can be susceptible to epimerization, especially under basic or harsh reaction conditions, leading to the formation of the (S)-enantiomer.
-
Elimination: Activation of the hydroxyl group (e.g., by converting it to a mesylate or tosylate) can lead to elimination reactions, forming an unsaturated pyrrolidinone derivative.
-
O- vs. N-Alkylation/Acylation: The lactam nitrogen and the hydroxyl group are both nucleophilic. In alkylation or acylation reactions, a mixture of N-substituted and O-substituted products can be formed, leading to purification challenges.[1][2][3][4][5]
-
Dehydration: Under certain acidic conditions or high temperatures, dehydration of the secondary alcohol can occur, resulting in the formation of a double bond within the pyrrolidinone ring.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Isomer (Epimerization)
Symptom: You observe a second product with a similar mass spectrum to your desired product, but with a different retention time in chiral chromatography. This suggests the presence of the (S)-enantiomer.
Root Causes & Solutions:
| Root Cause | Recommended Action |
| Use of strong bases | Employ milder bases for your transformation. If a strong base is necessary, consider lowering the reaction temperature and minimizing the reaction time. |
| Elevated reaction temperatures | Perform the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
| Prolonged reaction times | Optimize the reaction time to ensure completion of the desired transformation without allowing significant time for epimerization to occur. |
| Inappropriate solvent | The choice of solvent can influence the rate of epimerization. Screen a variety of aprotic solvents to identify one that minimizes this side reaction. |
Experimental Protocol: Monitoring Epimerization by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of your crude reaction mixture in the mobile phase.
-
Column: Use a chiral stationary phase column suitable for separating enantiomers of lactams.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The exact ratio should be optimized for your specific product.
-
Detection: UV detection is commonly used for these compounds.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of a second peak corresponding to the (S)-enantiomer. The ratio of the peak areas will give an estimate of the enantiomeric excess (e.e.).
Issue 2: Competing O- and N-Alkylation/Acylation
Symptom: Your reaction yields a mixture of products where the alkyl or acyl group is attached to either the oxygen of the hydroxyl group or the nitrogen of the lactam.
Root Causes & Solutions:
| Root Cause | Recommended Action |
| Ambident nucleophilicity of the substrate | The outcome of the reaction can be influenced by the reaction conditions. Hard electrophiles tend to react at the harder oxygen atom, while soft electrophiles favor the softer nitrogen atom. Consider the nature of your electrophile and adjust accordingly. |
| Choice of base and solvent | The choice of base and solvent can significantly impact the regioselectivity. For N-alkylation, using a non-polar solvent and a base that promotes the formation of the nitrogen anion may be beneficial. Conversely, for O-alkylation, a polar solvent and a base that favors the alkoxide formation could be more effective. A systematic screening of conditions is recommended.[1][2][3][4][5] |
| Lack of protecting group strategy | To achieve high regioselectivity, it is often necessary to protect one of the nucleophilic sites. For N-alkylation, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group. For O-alkylation, the lactam nitrogen can be protected, for example, with a Boc group.[6][7][8][9][10] |
Experimental Protocol: Selective N-Alkylation via O-Protection
-
Protection of the Hydroxyl Group:
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine or imidazole.
-
Add a silylating agent (e.g., TBDMS-Cl) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the O-protected intermediate.
-
-
N-Alkylation:
-
Dissolve the O-protected intermediate in a suitable solvent (e.g., THF or DMF).
-
Add a base (e.g., NaH) at a low temperature (e.g., 0 °C).
-
Add the alkylating agent and allow the reaction to proceed.
-
Work up the reaction to isolate the N-alkylated, O-protected product.
-
-
Deprotection:
-
Remove the silyl protecting group using a fluoride source (e.g., TBAF in THF) or acidic conditions to yield the desired N-alkylated product.
-
Issue 3: Formation of an Elimination Byproduct
Symptom: You observe a byproduct with a mass corresponding to the loss of water or the elements of the activated hydroxyl group (e.g., methanesulfonic acid).
Root Causes & Solutions:
| Root Cause | Recommended Action |
| Activation of the hydroxyl group | When the hydroxyl group is converted to a good leaving group (e.g., mesylate, tosylate), it becomes susceptible to elimination, especially in the presence of a base.[11][12] |
| Use of a hindered or strong base | A sterically hindered or strong base can preferentially act as a base, abstracting a proton from the C4 position and initiating elimination, rather than acting as a nucleophile for a desired substitution reaction. Use a non-hindered, weaker base if possible, or carefully control the stoichiometry and addition rate. |
| Elevated reaction temperatures | Elimination reactions are often favored at higher temperatures. Conduct the reaction at the lowest possible temperature that allows for the desired transformation to occur at a reasonable rate. |
Experimental Protocol: Substitution Reaction Minimizing Elimination
-
Activation of the Hydroxyl Group:
-
Dissolve this compound in a suitable solvent (e.g., DCM) and cool to 0 °C.
-
Add a non-nucleophilic base (e.g., triethylamine).
-
Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) and stir at 0 °C.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction and isolate the activated intermediate.
-
-
Nucleophilic Substitution:
-
Dissolve the activated intermediate in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add the nucleophile at room temperature or a slightly elevated temperature.
-
Monitor the reaction for the formation of the desired product and the elimination byproduct.
-
If significant elimination is observed, try lowering the reaction temperature and extending the reaction time.
-
Diagrams
Caption: Workflow for selective N-alkylation of this compound.
Caption: Factors influencing product distribution in reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. agroipm.cn [agroipm.cn]
- 8. jocpr.com [jocpr.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Low Diastereoselectivity with (R)-3-Hydroxypyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-3-Hydroxypyrrolidin-2-one as a chiral auxiliary to overcome low diastereoselectivity in asymmetric synthesis. The following information is based on established principles of chiral auxiliary-based stereocontrol and is intended to guide experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: How does this compound function as a chiral auxiliary?
A1: this compound, when N-acylated with a prochiral substrate, can effectively control the stereochemical outcome of reactions at the α-carbon of the acyl group. The stereocontrol arises from the rigid, chiral environment created by the pyrrolidinone ring. The hydroxyl group at the C3 position plays a crucial role in forming a chelated transition state with a Lewis acid and the carbonyl oxygen of the N-acyl group. This rigid conformation sterically blocks one face of the resulting enolate, directing the approach of an electrophile to the opposite face and leading to a high degree of diastereoselectivity.
Q2: For which types of reactions can this auxiliary be used to control diastereoselectivity?
A2: This chiral auxiliary is particularly well-suited for stereoselective enolate reactions, including:
-
Aldol Additions: Directing the addition of the enolate to an aldehyde to form β-hydroxy carbonyl compounds with two new stereocenters.
-
Alkylations: Controlling the approach of an alkyl halide or other electrophile to the prochiral enolate.
-
Michael Additions: Guiding the 1,4-conjugate addition of the enolate to α,β-unsaturated systems.
Q3: What is the most common method for attaching the this compound auxiliary?
A3: The auxiliary is typically attached to the substrate via N-acylation. This is achieved by reacting this compound with a carboxylic acid derivative (such as an acid chloride or anhydride) of the substrate under basic conditions.
Q4: How is the chiral auxiliary removed after the desired stereoselective transformation?
A4: The N-acyl bond can be cleaved under various conditions, depending on the desired functionality of the final product. Common methods include:
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) yields the chiral carboxylic acid.
-
Reductive Cleavage: Using hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) produces the corresponding chiral primary alcohol.
-
Transesterification: Reaction with a sodium alkoxide in the corresponding alcohol can yield the chiral ester.
Troubleshooting Guide for Low Diastereoselectivity
Low diastereoselectivity (a low diastereomeric ratio, d.r.) is a common challenge in asymmetric synthesis. Below are potential causes and recommended solutions when using an N-acyl-(R)-3-hydroxypyrrolidin-2-one auxiliary.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereomeric Ratio (d.r.) | 1. Insufficient Chelation: The transition state is not rigid enough to effectively direct the electrophile. | a. Change the Lewis Acid: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find one that forms a more rigid chelate. b. Increase Lewis Acid Stoichiometry: Using a stoichiometric amount of a Lewis acid can ensure complete chelation. |
| 2. Incorrect Enolate Geometry: The formation of a mixture of E/Z enolates can lead to different diastereomeric products. | a. Vary the Base: Bulky bases like lithium diisopropylamide (LDA) typically favor the formation of the Z-enolate. b. Modify Solvent: The polarity of the solvent can influence enolate geometry. Tetrahydrofuran (THF) is a common choice. | |
| 3. Reaction Temperature is Too High: At higher temperatures, the energy difference between the diastereomeric transition states is smaller, resulting in lower selectivity. | a. Lower the Reaction Temperature: Conduct the reaction at -78 °C or even lower if feasible. | |
| 4. Steric Mismatch: The steric bulk of the substrate, electrophile, or auxiliary may not be optimal for high diastereoselection. | a. Modify the Electrophile: If possible, use a bulkier or less bulky electrophile to enhance facial differentiation. | |
| Low Reaction Yield | 1. Incomplete Enolate Formation: Insufficient base or reaction time can lead to low conversion. | a. Increase Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents). b. Extend Enolization Time: Allow more time for the enolate to form completely before adding the electrophile. |
| 2. Reagent Instability: The enolate or electrophile may be degrading under the reaction conditions. | a. Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. b. Slow Addition of Electrophile: Add the electrophile dropwise at low temperature to control the reaction rate and minimize side reactions. |
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary (N-Acylation)
This protocol describes a general procedure for the N-acylation of this compound with propionyl chloride.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Addition of Base: Add triethylamine (1.2 eq.) dropwise to the solution.
-
Acylation: Slowly add propionyl chloride (1.1 eq.) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-(R)-3-hydroxypyrrolidin-2-one.
Protocol 2: Diastereoselective Aldol Addition
This protocol outlines a titanium-mediated diastereoselective aldol addition to benzaldehyde.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl-(R)-3-hydroxypyrrolidin-2-one auxiliary (1.0 eq.) and anhydrous DCM. Cool the solution to -78 °C.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 eq., 1M solution in DCM) dropwise. Stir for 30 minutes at -78 °C.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise and stir for 1 hour at -78 °C to form the titanium enolate.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with DCM.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the major diastereomer by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)
This protocol describes the hydrolytic cleavage of the aldol product to yield the chiral β-hydroxy carboxylic acid.
-
Preparation: Dissolve the purified N-acylated aldol product (1.0 eq.) in a 4:1 mixture of THF and water. Cool the solution to 0 °C.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq.).
-
Reaction: Stir the mixture vigorously at 0 °C for 4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂SO₃. Acidify the mixture to pH ~2 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate. The aqueous layer will contain the recovered this compound auxiliary.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify the resulting chiral carboxylic acid by column chromatography.
Visualizations
Troubleshooting guide for reactions involving (R)-3-Hydroxypyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-3-Hydroxypyrrolidin-2-one in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a dry environment, preferably at temperatures between 2-8°C.
Q2: What are the main reactive sites on this compound and what are the implications for reaction planning?
A2: this compound possesses two primary reactive sites: the secondary amine within the lactam ring and the secondary hydroxyl group at the 3-position. The nitrogen atom is nucleophilic and can undergo reactions like N-alkylation. The oxygen of the hydroxyl group is also nucleophilic and can participate in reactions such as O-acylation or O-alkylation. The presence of these two sites can lead to competitive reactions, often necessitating the use of protecting groups to achieve selectivity.
Q3: Can this compound be used as a chiral auxiliary?
A3: Yes, derivatives of pyrrolidinones are widely used as chiral auxiliaries to control the stereochemical outcome of reactions such as aldol additions and alkylations. The rigid ring structure and the defined stereocenter of this compound make it a valuable scaffold for inducing asymmetry in synthetic transformations.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: Gradually increase the reaction temperature, ensuring it does not lead to decomposition of starting materials or products. - Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. For sluggish reactions, a slight excess of one reagent may be beneficial. |
| Reagent Quality | - Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive reactions like those involving strong bases or organometallics. - Reagent Integrity: Verify the purity and activity of all reagents, particularly catalysts and activating agents. Degradation of reagents over time is a common issue. |
| Side Reactions | - Competitive N- vs. O-functionalization: Employ a suitable protecting group strategy. For example, protect the hydroxyl group with a silyl ether (e.g., TBDMS) before performing N-alkylation, or protect the nitrogen with a Boc or Cbz group before O-acylation. - Decomposition: If the product or starting material is unstable under the reaction conditions, consider milder reagents or lower reaction temperatures. |
| Work-up and Purification Issues | - Product Loss during Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product. Acidic or basic washes should be used judiciously to avoid product degradation or unwanted reactions. - Co-elution during Chromatography: If the product is difficult to separate from byproducts (e.g., triphenylphosphine oxide in Mitsunobu reactions), consider alternative purification techniques or modified reagents that simplify purification. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - Protecting Groups: As mentioned above, the use of orthogonal protecting groups for the amine and hydroxyl functionalities is the most effective strategy to control regioselectivity. |
| Epimerization | - Base Strength: When using a base, particularly for reactions involving the chiral center, opt for a non-nucleophilic, sterically hindered base to minimize the risk of epimerization. - Temperature Control: Maintain low temperatures during deprotonation and subsequent reaction steps to preserve stereochemical integrity. |
| Over-alkylation/acylation | - Controlled Addition: Add the alkylating or acylating agent slowly and at a controlled temperature to prevent multiple additions. - Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile to minimize the formation of di-substituted products. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol describes a general method for the N-alkylation of a lactam using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile, MeCN or N,N-dimethylformamide, DMF)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). For K₂CO₃, ensure it is finely powdered and dry.
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Stir the suspension at room temperature for 30 minutes.
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Add the alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.
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Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
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Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Quantitative Data Example:
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Ethyl Iodide | NaH | THF | 60 | 8 | 60-70 |
Protocol 2: General Procedure for O-Acylation with an Acyl Chloride
This protocol outlines a method for the selective O-acylation of a hydroxyamino compound under acidic conditions.
Materials:
-
N-protected this compound (e.g., N-Boc protected)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous trifluoroacetic acid (TFA)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N-protected this compound (1.0 eq.) in anhydrous TFA at 0 °C in a dry flask under an inert atmosphere.
-
Slowly add the acyl chloride (1.1-1.5 eq.) to the solution.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example:
| Acyl Chloride | N-Protecting Group | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Boc | TFA | 0 - RT | 2 | 80-90 |
| Benzoyl Chloride | Cbz | TFA | 0 - RT | 4 | 75-85 |
Signaling Pathway and Experimental Workflows
Inhibition of Cancer-Related Signaling Pathways by Pyrrolidinone Derivatives
Some pyrrolidinone derivatives have been shown to impact key signaling pathways involved in cancer progression. Specifically, they can inhibit the phosphorylation of ERK and impair the activity of HIF-1α and NF-κB.[1] This diagram illustrates the potential points of intervention.
Caption: Inhibition of ERK, HIF-1α, and NF-κB pathways by pyrrolidinone derivatives.
General Experimental Workflow for N-Alkylation
This workflow outlines the key steps in a typical N-alkylation reaction of this compound.
Caption: General workflow for the N-alkylation of this compound.
Troubleshooting Logic for Low Yield in Mitsunobu Reaction
The Mitsunobu reaction is a common method for the O-alkylation or O-acylation of this compound. This diagram provides a logical approach to troubleshooting low yields.
Caption: Troubleshooting logic for low yield in Mitsunobu reactions.
References
Technical Support Center: Optimization of (R)-3-Hydroxypyrrolidin-2-one Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of (R)-3-Hydroxypyrrolidin-2-one.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the lactam nitrogen or the hydroxyl group, leading to poor nucleophilicity. 2. Poor Solubility: The substrate or base may have poor solubility in the chosen solvent, hindering the reaction. 3. Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Select a Stronger Base: Consider using stronger bases like Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS). 2. Optimize Solvent System: Use a polar aprotic solvent such as DMF, DMSO, or THF to improve solubility. Gentle heating can also aid dissolution. 3. Verify Alkylating Agent: Use a fresh or purified batch of the alkylating agent. Consider converting an alkyl chloride or bromide to the more reactive iodide in situ using NaI. 4. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Low Yield | 1. Side Reactions: O-alkylation of the hydroxyl group can compete with the desired N-alkylation. C-alkylation at the alpha-carbon to the carbonyl is also a possibility. 2. Over-alkylation: The product may undergo a second alkylation, particularly if a strong base and excess alkylating agent are used. 3. Decomposition: The starting material or product may be unstable under the reaction conditions, especially with strong bases or high temperatures. 4. Work-up/Purification Issues: The product may be lost during aqueous work-up if it has some water solubility, or during chromatography. | 1. Protect the Hydroxyl Group: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or benzyl ether prior to N-alkylation. This will prevent O-alkylation.[1][2] 2. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent and add it slowly to the reaction mixture. 3. Milder Conditions: Employ milder bases like K₂CO₃ or Cs₂CO₃ in a suitable solvent, which can sometimes favor N-alkylation.[3] 4. Optimize Work-up and Purification: Use saturated brine to reduce water solubility during extraction and carefully select the solvent system for chromatography. |
| Poor Diastereoselectivity | 1. Reaction Temperature: Higher temperatures can lead to a loss of stereocontrol. 2. Choice of Base and Solvent: The nature of the base and solvent can influence the conformation of the intermediate enolate or amide, affecting the facial selectivity of the alkylation. 3. Steric Hindrance: The steric bulk of the alkylating agent can impact the direction of approach. | 1. Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C), especially when using strong bases like LDA or KHMDS. 2. Screen Bases and Solvents: Empirically screen different base and solvent combinations. Non-coordinating solvents may offer different selectivity compared to coordinating solvents like THF. 3. Consider the Alkylating Agent: The structure of the alkylating agent can influence the stereochemical outcome. |
| Formation of Multiple Products | 1. Competitive N- and O-Alkylation: The presence of both a lactam nitrogen and a hydroxyl group allows for alkylation at both sites. 2. Elimination Side Reactions: If using a sterically hindered base or a secondary/tertiary alkyl halide, elimination can compete with substitution. | 1. Protecting Group Strategy: As mentioned, protecting the hydroxyl group is the most effective way to ensure selective N-alkylation.[1][2][4] 2. Choice of Alkylating Agent and Base: Use primary alkyl halides to minimize elimination. Use non-hindered bases where possible. |
Frequently Asked Questions (FAQs)
Q1: Should I protect the hydroxyl group on this compound before N-alkylation?
A1: Yes, protecting the hydroxyl group is highly recommended. The hydroxyl group can be deprotonated by the base, leading to competitive O-alkylation and the formation of undesired byproducts. Protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl (Bn) are commonly used and can be removed after the N-alkylation step. This strategy ensures that the alkylation occurs selectively at the nitrogen atom.[1][2][4]
Q2: What is the best base to use for the N-alkylation of this compound?
A2: The choice of base depends on the desired reactivity and the presence of other functional groups.
-
Strong bases like Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS) are very effective for complete deprotonation of the lactam nitrogen, leading to faster reaction rates. However, they can also promote side reactions if not used carefully, especially at higher temperatures.
-
Weaker bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can also be effective and are generally milder, which can sometimes lead to cleaner reactions, albeit with longer reaction times.
Q3: How can I improve the diastereoselectivity of the alkylation?
A3: Diastereoselectivity is influenced by several factors.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) often improves diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Base and Solvent: The combination of base and solvent can affect the aggregation state and geometry of the resulting amide enolate, which in turn influences the direction of alkylation. It is often necessary to screen a few combinations to find the optimal conditions.
-
Alkylating Agent: The steric bulk of the alkylating agent can also play a role in directing the approach to the lactam.
Q4: What are the best analytical techniques to monitor the reaction and determine the diastereomeric ratio of the product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis during the reaction.
-
Diastereomeric Ratio: The diastereomeric ratio of the purified product can often be determined by ¹H NMR spectroscopy by integrating the signals of protons that are in different chemical environments in the two diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on a suitable chiral stationary phase can also be used for accurate determination of the diastereomeric excess (d.e.).
Experimental Protocols
General Protocol for N-Alkylation of this compound (with Hydroxyl Protection)
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Step 1: Protection of the Hydroxyl Group (TBDMS Protection)
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM or Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (R)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one.
Step 2: N-Alkylation
-
To a solution of the TBDMS-protected lactam (1.0 eq) in anhydrous Tetrahydrofuran (THF) or DMF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the N-alkylated, TBDMS-protected lactam in THF.
-
Add a solution of Tetra-n-butylammonium fluoride (TBAF, 1 M in THF, 1.5 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final N-alkylated this compound.
Data Presentation
The following tables summarize the expected influence of different reaction parameters on the outcome of the alkylation. The data is generalized from principles of lactam alkylation and may need to be optimized for this specific substrate.
Table 1: Influence of Base and Solvent on N-Alkylation Yield
| Base | Solvent | Typical Temperature | Expected Yield | Comments |
| NaH | THF/DMF | 0 °C to RT | Good to Excellent | Standard conditions, generally reliable. |
| K₂CO₃ | DMF | RT to 80 °C | Moderate to Good | Milder conditions, may require heat and longer reaction times. |
| Cs₂CO₃ | DMF | RT | Good | Often more effective than K₂CO₃ due to higher solubility and the "cesium effect".[3] |
| LDA | THF | -78 °C to 0 °C | Good to Excellent | Very strong base, useful for less reactive alkylating agents, but requires low temperatures. |
| KHMDS | THF | -78 °C to 0 °C | Good to Excellent | Similar to LDA, a strong, non-nucleophilic base. |
Table 2: Factors Influencing Diastereoselectivity
| Parameter | Condition 1 | Expected Outcome 1 | Condition 2 | Expected Outcome 2 |
| Temperature | Low Temperature (-78 °C) | Higher Diastereoselectivity | Room Temperature | Lower Diastereoselectivity |
| Solvent | Non-coordinating (e.g., Toluene) | May favor one diastereomer | Coordinating (e.g., THF) | May favor the other diastereomer |
| Base Cation | Li⁺ (e.g., from LDA) | Can chelate and influence stereochemistry | K⁺ (e.g., from KHMDS) | Less chelating, may give different selectivity |
| Alkylating Agent | Sterically small (e.g., MeI) | Less facial bias | Sterically bulky (e.g., i-PrI) | Increased facial bias |
Visualizations
Experimental Workflow for N-Alkylation
Caption: Workflow for the three-step synthesis of N-alkylated this compound.
Factors Influencing Alkylation Outcome
Caption: Key parameters influencing the yield, selectivity, and side products of the alkylation reaction.
References
Technical Support Center: Large-Scale Synthesis of (R)-3-Hydroxypyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of (R)-3-Hydroxypyrrolidin-2-one.
Troubleshooting Guides
Issue 1: Low Overall Yield in Multi-Step Synthesis
Question: We are experiencing a significant drop in overall yield (less than 10%) during the multi-step synthesis of this compound, particularly in the later stages. How can we improve this?
Answer: Low overall yields in multi-step syntheses are a common challenge, often exacerbated at a larger scale. An improved synthetic route that is shorter and more efficient is crucial for gram-scale and larger production. For instance, a revised synthesis starting from 4,6-dimethyl-2-aminopyridine has been shown to be three steps shorter and increased the overall yield by more than tenfold to approximately 10%.[1]
Troubleshooting Steps:
-
Route Scouting: Evaluate alternative, more convergent synthetic routes that minimize the number of steps.
-
Process Optimization: Re-evaluate and optimize the reaction conditions for each step where the yield is suboptimal. This includes temperature, reaction time, and catalyst loading.
-
Intermediate Purification: Ensure the purity of intermediates at each stage, as impurities can negatively impact subsequent reactions.
Issue 2: Poor Enantioselectivity
Question: Our synthesis is resulting in a low enantiomeric excess (ee) of the desired this compound. What factors could be contributing to this, and how can we improve the stereocontrol?
Answer: Achieving high enantioselectivity is a critical challenge in the synthesis of chiral molecules like this compound. Several factors can influence the stereochemical outcome of the reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of chiral catalysts, including both organocatalysts and transition metal complexes. | Identification of a catalyst that provides a better-defined chiral environment for the reaction, leading to higher enantioselectivity. |
| Incorrect Reaction Conditions | Systematically vary the reaction temperature, as lower temperatures often favor higher enantioselectivity. Optimize the solvent system, as polarity and coordinating ability can influence the catalyst-substrate complex. | Increased enantiomeric excess, though potentially at the cost of a slower reaction rate. |
| Substrate Reactivity | If possible, modify the electronic or steric properties of the starting materials to enhance the catalyst's ability to induce chirality. | Improved substrate-catalyst recognition and stereochemical control. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity and are thoroughly dried. The presence of water or other impurities can interfere with the catalyst's performance. | Elimination of interferences, leading to improved catalyst activity and selectivity. |
Logical Workflow for Troubleshooting Low Enantioselectivity:
References
Removal of impurities from (R)-3-Hydroxypyrrolidin-2-one preparations
Welcome to the technical support center for (R)-3-Hydroxypyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the purification of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound preparations?
A1: Impurities in this compound preparations can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the synthetic route used. Common examples include residual starting materials, intermediates, and byproducts from side reactions. For instance, if the synthesis involves the reduction of a precursor, incomplete reaction may leave residual starting material.
-
Degradation Products: this compound can degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures. This can lead to the formation of impurities like the corresponding ring-opened amino acid.
-
Enantiomeric Impurities: The presence of the undesired (S)-enantiomer is a critical impurity, particularly for pharmaceutical applications. Racemization can occur under harsh reaction or purification conditions.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization is often the first choice for removing the bulk of impurities due to its cost-effectiveness and scalability. The selection of an appropriate solvent system is crucial for successful purification.
-
Column Chromatography is a high-resolution technique capable of separating closely related impurities, including the (S)-enantiomer with the use of a chiral stationary phase.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying process-related impurities and degradation products. A chiral HPLC method is essential for determining the enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals are resolved from the main compound.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and identify unknown impurities, often in conjunction with a chromatographic separation technique (LC-MS).
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Ensure the initial dissolution is performed at the lowest possible temperature that achieves complete dissolution. |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent was used), or nucleation is slow. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities co-crystallize with the product | The chosen solvent does not effectively differentiate between the product and the impurity. | Experiment with different solvent systems. A mixed solvent system can often provide better selectivity. Consider a two-step recrystallization with different solvents. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak tailing for the main compound | Secondary interactions between the polar analyte and residual silanols on the HPLC column. The mobile phase pH is not optimal. | Use a column with end-capping. Add a competitive amine (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to suppress the ionization of the analyte.[1][2][3] |
| Poor resolution between (R) and (S) enantiomers | Inappropriate chiral stationary phase or mobile phase composition. | Screen different chiral columns (e.g., polysaccharide-based). Optimize the mobile phase composition, particularly the type and concentration of the alcohol modifier. |
| Broad peaks | Column overload, extra-column volume, or poor column efficiency. | Reduce the sample concentration or injection volume. Use shorter tubing with a smaller internal diameter between the column and the detector. Replace the column if it is old or has been subjected to harsh conditions.[1] |
| Ghost peaks | Contaminants in the mobile phase or from the injector. | Use high-purity solvents and additives. Flush the injector and sample loop thoroughly between runs. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by mixed-solvent recrystallization.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot isopropanol (e.g., 2-3 mL per gram of crude material) by gently warming the mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Antisolvent Addition: While the solution is still warm, slowly add toluene dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold IPA/toluene mixture (e.g., 1:1 v/v).
-
Drying: Dry the purified crystals under vacuum.
Illustrative Data:
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 95.2% | 99.5% |
| (S)-Enantiomer | 1.8% | 0.3% |
| Recovery | - | ~85% |
Protocol 2: HPLC Method for Purity and Enantiomeric Separation
This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound.
Chromatographic Conditions:
-
Column: Chiral polysaccharide-based column (e.g., Chiralpak IA or similar)
-
Mobile Phase: A mixture of hexane and ethanol (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
System Suitability:
-
Resolution: The resolution between the (R) and (S) enantiomer peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for the (R)-enantiomer peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the (R)-enantiomer peak should be greater than 2000.
Visualizations
Caption: Recrystallization and HPLC analysis workflow.
Caption: Impurity removal and analysis relationships.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of (R)-3-Hydroxypyrrolidin-2-one
The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. For chiral molecules such as (R)-3-Hydroxypyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceuticals, robust analytical methods are essential. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methodologies for assessing its enantiomeric purity, offering insights into direct and indirect approaches, alongside a discussion of Supercritical Fluid Chromatography (SFC) as a powerful alternative.
Comparison of Analytical Methods
The primary methods for determining the enantiomeric purity of a chiral compound are direct and indirect chiral chromatography. Each approach has distinct advantages and disadvantages that researchers must consider based on their specific needs, available instrumentation, and the properties of the analyte.
| Method | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Enantiomers are separated on a Chiral Stationary Phase (CSP) due to the formation of transient diastereomeric complexes with the chiral selector immobilized on the support.[1][2] | - Direct analysis without derivatization. - Generally faster method development for screening. - Wide variety of CSPs available for different compound classes.[2][3] | - CSPs can be expensive. - Method development can be empirical and time-consuming, often requiring screening of multiple columns and mobile phases.[4][5] - Robustness can sometimes be a challenge. |
| Indirect Chiral HPLC (with Derivatization) | Enantiomers are reacted with a Chiral Derivatizing Agent (CDA) to form diastereomers.[6][7] These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[8][9] | - Utilizes common and less expensive achiral columns. - Can enhance the detectability of the analyte (e.g., by introducing a chromophore). - Can be more robust once the derivatization reaction is optimized. | - Requires a suitable functional group on the analyte for derivatization. - Derivatization reaction adds complexity and potential for side reactions or kinetic resolution. - The CDA must be enantiomerically pure. - May increase analysis time due to the derivatization step. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically carbon dioxide) as the mobile phase.[10] Chiral separations are performed using the same types of chiral stationary phases as in HPLC.[11] | - Faster separations and shorter equilibration times compared to HPLC.[12][13] - Lower viscosity of the mobile phase leads to higher efficiency.[12] - "Greener" technique due to reduced organic solvent consumption.[13] - Can offer different selectivity compared to HPLC. | - Requires specialized SFC instrumentation. - May not be suitable for all types of compounds, particularly highly polar ones without the use of modifiers. |
Experimental Protocols
Below are representative, generalized experimental protocols for the different methods. These should be considered as starting points for method development for this compound.
Direct Chiral HPLC Method
Objective: To directly separate the enantiomers of 3-Hydroxypyrrolidin-2-one using a chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions (Example):
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC) or Cyclodextrin-based CSP.[3][14] |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized. For example, Hexane:Isopropanol (90:10, v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (as the analyte lacks a strong chromophore) |
| Injection Volume | 10 µL |
Indirect Chiral HPLC Method (via Derivatization)
Objective: To separate the diastereomers formed by reacting 3-Hydroxypyrrolidin-2-one with a chiral derivatizing agent on an achiral column.
1. Derivatization Protocol (Example):
-
Chiral Derivatizing Agent (CDA): A common choice for hydroxyl groups is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a fluorescent agent like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (Dip-Cl) to enhance sensitivity.[6][15]
-
Reaction:
-
Dissolve a known amount of the 3-Hydroxypyrrolidin-2-one sample in a suitable aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile).
-
Add a slight excess of the chiral derivatizing agent and a non-nucleophilic base (e.g., triethylamine or pyridine) to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or a scouting HPLC run.
-
Quench the reaction (e.g., by adding a small amount of water or methanol).
-
The resulting solution containing the diastereomeric esters can be directly injected or further purified if necessary.
-
2. HPLC Protocol:
-
Instrumentation: HPLC system with a UV or fluorescence detector (depending on the CDA used).
-
Chromatographic Conditions (Example):
Parameter Condition Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase A gradient or isocratic mixture of acetonitrile and water, both potentially containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. For example, Acetonitrile:Water (60:40, v/v). Flow Rate 1.0 mL/min Column Temperature 30 °C Detection UV at a wavelength appropriate for the derivatized product (e.g., 254 nm for aromatic CDAs) or fluorescence detection if a fluorescent CDA was used. | Injection Volume | 10 µL |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound using the compared chromatographic methods.
Caption: Workflow for enantiomeric purity analysis.
Conclusion
The choice of an appropriate analytical method for determining the enantiomeric purity of this compound depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Direct chiral HPLC is often the most straightforward approach, provided a suitable chiral stationary phase can be identified.[16] The indirect method involving derivatization offers an alternative when direct separation is challenging or when enhanced detection is necessary.[8] For laboratories equipped with the necessary instrumentation, Supercritical Fluid Chromatography presents a compelling high-throughput and environmentally friendly option.[12][13] Method development for any of these techniques will require empirical optimization of the stationary phase, mobile phase, and other chromatographic parameters to achieve the desired resolution and accuracy.
References
- 1. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 2. eijppr.com [eijppr.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. pharmtech.com [pharmtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Determining the Enantiomeric Purity of (R)-3-Hydroxypyrrolidin-2-one: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for its application in pharmaceuticals and other fine chemicals. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for direct or indirect analysis.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Can be direct or indirect (after derivatization). | Separation of volatile enantiomers (or their volatile derivatives) based on their differential interaction with a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer. |
| Sample State | Liquid | Gas (requires volatile or derivatized analyte) | Liquid |
| Direct/Indirect | Both direct and indirect methods are common. | Often requires derivatization (indirect) for polar analytes. | Indirect (requires a chiral solvating or derivatizing agent). |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a chiral column and a suitable detector (e.g., FID, MS). | NMR spectrometer. |
| Advantages | Widely applicable, high resolution, established methods for similar compounds. | High efficiency and resolution for volatile compounds. | Non-destructive, provides structural information, relatively fast analysis time once the sample is prepared. |
| Disadvantages | Cost of chiral columns, method development can be time-consuming. | Limited to thermally stable and volatile compounds, derivatization adds complexity and potential for error. | Lower sensitivity compared to chromatographic methods, requires a chiral auxiliary, potential for signal overlap. |
Experimental Protocols
The following sections provide detailed, proposed methodologies for each analytical technique.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. For 3-Hydroxypyrrolidin-2-one, both direct and indirect approaches can be considered.
A. Direct Chiral HPLC Method (Proposed)
This method relies on a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are often effective for separating cyclic compounds with polar functional groups.
Experimental Workflow:
Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent), is recommended as a starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine (e.g., diethylamine) may be added to improve peak shape for basic compounds. A good starting mobile phase composition would be n-Hexane:Isopropanol (80:20 v/v) with 0.1% diethylamine.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers by injecting a racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
B. Indirect Chiral HPLC Method via Derivatization (Proposed)
This method involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a common CDA for primary and secondary amines and could potentially react with the secondary amine of the pyrrolidinone ring.
Experimental Workflow:
Protocol:
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetone).
-
Add a solution of Marfey's reagent in acetone and a mild base (e.g., sodium bicarbonate solution).
-
Heat the mixture at a slightly elevated temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).
-
After cooling, neutralize the reaction and dilute with the mobile phase.
-
-
HPLC Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm (due to the dinitrophenyl group of the derivative).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Separate the resulting diastereomers.
-
Integrate the peak areas and calculate the enantiomeric excess as described for the direct method.
-
Method 2: Chiral Gas Chromatography (GC) (Proposed)
For GC analysis, the polar and non-volatile nature of 3-Hydroxypyrrolidin-2-one necessitates derivatization to increase its volatility and thermal stability.
Experimental Workflow:
Protocol:
-
Derivatization:
-
Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine or acetonitrile) in a sealed vial.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the vial at a moderate temperature (e.g., 70 °C) for about 30 minutes to ensure complete derivatization of both the hydroxyl and the amide N-H groups.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Rt-βDEXsm or equivalent).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (for a Flame Ionization Detector - FID)
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
-
Data Analysis:
-
Identify the peaks for the derivatized enantiomers.
-
Integrate the peak areas and calculate the enantiomeric excess.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Proposed)
NMR spectroscopy with the use of a chiral solvating agent (CSA) offers a non-destructive method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to have different chemical shifts.
Experimental Workflow:
Comparing (R)-3-Hydroxypyrrolidin-2-one with (S)-3-Hydroxypyrrolidin-2-one in asymmetric synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the enantiomeric pair, (R)-3-hydroxypyrrolidin-2-one and (S)-3-hydroxypyrrolidin-2-one, in the context of their application in asymmetric synthesis. These versatile chiral building blocks are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of a desired stereoisomer. This is a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is often linked to therapeutic efficacy and safety.
The primary utility of these compounds lies in their role as chiral auxiliaries or key intermediates. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. The choice between the (R) and (S) enantiomer of the auxiliary directly dictates the configuration of the product, allowing for the synthesis of either enantiomer of a target molecule by simply switching the enantiomer of the auxiliary.
This guide will explore a representative application of these chiral building blocks in the diastereoselective alkylation of a lactam, a common strategy for establishing stereocenters.
Asymmetric Alkylation: A Case Study
A well-established strategy for synthesizing optically active compounds is the asymmetric alkylation of chiral lactams. In this example, we will consider the use of N-acylated derivatives of (R)- and (S)-3-(benzyloxy)pyrrolidin-2-one as chiral templates. The benzyloxy group serves as a protected form of the hydroxyl group. The underlying principle remains the same: the inherent chirality of the pyrrolidinone scaffold directs the approach of an electrophile (in this case, an alkyl halide) to a specific face of the enolate, resulting in a high degree of diastereoselectivity.
The general workflow for such a process is outlined below. The chiral lactam is first deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate then reacts with an electrophile. The steric hindrance provided by the chiral auxiliary directs the electrophile to attack from the less hindered face, leading to the formation of one diastereomer in preference to the other.
A Comparative Guide to Chiral Auxiliaries: Alternatives to (R)-3-Hydroxypyrrolidin-2-one
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity and overall efficiency. While (R)-3-Hydroxypyrrolidin-2-one has its applications, a range of powerful and versatile alternatives are more commonly employed by researchers and drug development professionals. This guide provides an objective comparison of the performance of several leading classes of chiral auxiliaries, supported by experimental data, to inform the selection process for specific synthetic challenges.
The auxiliaries under comparison are Evans' Oxazolidinones, Oppolzer's Camphorsultam, Myers' Pseudoephedrine Amides, Enders' SAMP/RAMP Hydrazones, and the more recent SuperQuat auxiliaries. Their performance will be evaluated based on diastereoselectivity, reaction yields, and the scope of their application in key carbon-carbon bond-forming reactions.
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind the use of chiral auxiliaries involves the temporary attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the auxiliary is cleaved from the product and can often be recovered and reused.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation is a fundamental method for the enantioselective formation of C-C bonds alpha to a carbonyl group. The following table summarizes the performance of various chiral auxiliaries in this key transformation.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| This compound Derivative | N-Prenyl-3-hydroxypyrrolidin-2-one | MeI | LDA | 75% | 80% d.e. |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | BnBr | NaHMDS | 90-95% | >99:1 d.r. |
| Oppolzer's Camphorsultam | N-Propionyl-(1S)-camphorsultam | Allyl Iodide | NaHMDS | 95% | >98% d.e. |
| Myers' Pseudoephedrine Amide | (S,S)-Pseudoephedrine propionamide | EtI | LDA | 95% | 98% d.e.[1] |
| Enders' SAMP Hydrazone | Propanal SAMP hydrazone | MeI | LDA | 95% | >98% d.e. |
| SuperQuat Auxiliary | N-Propionyl-(4S)-isopropyl-5,5-dimethyl-2-oxazolidinone | BnBr | LHMDS | 97% | >99:1 d.r. |
Performance Comparison in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The choice of chiral auxiliary significantly influences both the yield and the diastereoselectivity of the reaction.
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid / Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | 90-97% | >99:1 |
| Oppolzer's Camphorsultam | N-Acetyl-(1S)-camphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 89% | 91:9 (anti:syn) |
| SuperQuat Auxiliary | N-Propionyl-(4S)-isopropyl-5,5-dimethyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | 95% | >99:1 |
Performance Comparison in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key C-C bond-forming reaction where chiral auxiliaries provide excellent stereocontrol.
| Chiral Auxiliary | Michael Acceptor | Nucleophile | Yield (%) | Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinone | N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | (Me)₂CuLi | 85% | >98% |
| Oppolzer's Camphorsultam | N-Enoyl-(1S)-camphorsultam | Bu₂CuLi | 94% | >98% |
| Myers' Pseudoephedrine Amide | (S,S)-Pseudoephedrine cinnamide | LiN(Bn)₂ | 96% | >98% |
In-Depth Look at Prominent Chiral Auxiliaries
Evans' Oxazolidinones
Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for a variety of asymmetric transformations, including alkylations and aldol reactions.[2] They are typically derived from readily available α-amino acids. The stereochemical outcome is rationalized by the formation of a chelated Z-enolate, where one face is effectively shielded by the substituent at the 4-position of the oxazolidinone ring.
Caption: Stereochemical model for Evans' auxiliary-controlled alkylation.
Oppolzer's Camphorsultam
Based on the rigid camphor skeleton, Oppolzer's sultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions, alkylations, and conjugate additions.[3] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity. Both enantiomers are commercially available, derived from (+)- and (-)-camphorsulfonic acid.[4]
Myers' Pseudoephedrine Amides
Andrew G. Myers developed a practical and cost-effective method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[5] Both enantiomers of pseudoephedrine are inexpensive and readily available. The reaction proceeds via a lithium-chelated enolate, providing high diastereoselectivity for a wide range of alkyl halides.[1][5]
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[6] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and glutamic acid, respectively. The stereochemical outcome is highly predictable and is controlled by the chelation of the lithium cation to the methoxy group and the nitrogen of the hydrazone.[7]
SuperQuat Auxiliaries
A more recent development, SuperQuat auxiliaries are a modification of Evans' oxazolidinones, featuring a gem-dimethyl substitution at the C5 position.[8] This structural modification enhances the conformational rigidity of the N-acyl fragment, leading to even higher diastereofacial selectivity in some cases.[8] Furthermore, the gem-dimethyl group hinders nucleophilic attack at the endocyclic carbonyl, facilitating cleaner cleavage and improved recyclability of the auxiliary.[8]
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation: To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv.). The resulting solution is stirred for 15 minutes, followed by the dropwise addition of propionyl chloride (1.1 equiv.). The reaction is stirred for 30 minutes and then quenched with saturated aqueous NH₄Cl. The product is extracted with an organic solvent, dried, and purified.
-
Enolate Formation and Alkylation: The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).
-
Cleavage and Auxiliary Recovery: The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The product is extracted, and the solvent is removed under reduced pressure. The crude product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.) are added, and the mixture is stirred for 1-2 hours. The reaction is quenched with aqueous sodium sulfite. The chiral carboxylic acid is isolated by extraction, and the chiral auxiliary can be recovered from the aqueous layer.[9]
General Procedure for Asymmetric Aldol Reaction using Oppolzer's Camphorsultam
-
Acylation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.). After stirring for 15 minutes, acetyl chloride (1.1 equiv.) is added, and the reaction is stirred for an additional 30 minutes before quenching.
-
Enolate Formation and Aldol Addition: The N-acetyl camphorsultam (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Titanium(IV) chloride (1.1 equiv.) is added, followed by the dropwise addition of (-)-sparteine (1.1 equiv.). The mixture is stirred for 30 minutes, and then benzaldehyde (1.2 equiv.) is added. The reaction is stirred at -78 °C until completion.
-
Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted, and the solvent is removed. The crude adduct can be hydrolyzed using conditions similar to those for Evans' auxiliaries to yield the β-hydroxy carboxylic acid.
Conclusion
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. While this compound has its utility, the alternatives presented here, such as Evans' oxazolidinones, Oppolzer's camphorsultam, Myers' pseudoephedrine amides, Enders' SAMP/RAMP hydrazones, and SuperQuat auxiliaries, offer a broad and robust toolkit for the modern synthetic chemist. Evans' oxazolidinones and the related SuperQuat auxiliaries provide exceptional and reliable stereocontrol in a wide range of reactions. Oppolzer's camphorsultam is a stalwart for reactions requiring a rigid steric director. Myers' pseudoephedrine offers a highly practical and cost-effective solution for asymmetric alkylations, while Enders' hydrazones are the go-to method for the α-alkylation of aldehydes and ketones. The selection of the optimal auxiliary will depend on the specific transformation, the nature of the substrate and electrophile, and considerations of cost and scalability. This guide provides a foundation for making an informed decision based on a comparative analysis of their performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 4. Camphorsultam - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 7. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SuperQuat chiral auxiliaries: design, synthesis, and utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.williams.edu [chemistry.williams.edu]
Efficacy of (R)-3-Hydroxypyrrolidin-2-one in Chiral Synthesis: A Comparative Guide
In the landscape of pharmaceutical development, the selection of an appropriate chiral building block is a critical decision that significantly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available synthons, pyrrolidine derivatives have emerged as privileged scaffolds due to their prevalence in biologically active molecules. This guide provides an objective comparison of the efficacy of (R)-3-Hydroxypyrrolidin-2-one against other commonly employed chiral building blocks, with a focus on their application in the synthesis of key pharmaceutical intermediates. The performance of these building blocks is evaluated based on quantitative data from cited experimental studies, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Comparison of Chiral Building Blocks in Asymmetric Synthesis
The efficacy of a chiral building block is often determined by its ability to induce high stereoselectivity and provide good chemical yields in asymmetric transformations. The following tables summarize the performance of this compound and other notable chiral building blocks in key synthetic reactions.
Table 1: Asymmetric Alkylation for the Synthesis of Chiral Pyrrolidine Derivatives
| Chiral Auxiliary/Building Block | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Evans' Oxazolidinone | N-Acyl Oxazolidinone | Benzyl bromide | LDA | ~90-98 | >98% de | [1] |
| Myers' Pseudoephedrine Amide | Pseudoephedrine Amide | Alkyl Halide | LDA | High | >98% de | [1] |
| (R)-3-allyl-1-(benzyloxy)-3-(3,3,3-trifluoropropyl)piperidine-2,6-dione | Imide | - | - | 80 | 84% ee | [2] |
| Cbz-protected 'allyl' amine | Unsaturated thioester | - | Chiral Phosphoric Acid | High | up to 96:4 er | [3] |
Table 2: Asymmetric Michael Addition for the Synthesis of Chiral Adducts
| Catalyst / Chiral Building Block | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | Water | up to 97 | dr up to 99:1, ee up to 99% | [4] |
| Pyrrolidine-based Organocatalyst (OC4) | Propanal | trans-β-Nitrostyrene | Methylcyclohexane | 87 | 92:8 dr, 85% ee (syn) | [5] |
| PS-Supported Pyrrolidine | Cyclohexanone | β-Nitrostyrene | Water | High | High ee | [6] |
| C3-Symmetric Proline-based Catalyst | Carbonyl compounds | trans-β-Nitrostyrene | Dichloromethane | High | High stereoselectivities | [7] |
Table 3: Synthesis of Brivaracetam Intermediate ((R)-4-propyl-pyrrolidin-2-one)
| Synthetic Method | Starting Material | Key Chiral Step | Overall Yield (%) | Enantiomeric Excess (ee) | Reference |
| Chemoenzymatic Synthesis | (E)-2-propylpent-2-enoic acid | Lipase-catalyzed transesterification | - | >99% (for precursor) | [8] |
| Asymmetric Photocatalysis | Acrylamide | Enantioselective photochemical Giese addition | 44 | >99:1 er | [9] |
| Biocatalytic Resolution | (rac)-methyl 2-propylsuccinate 4-tert-butyl ester | Protease B and C from B. subtilis | 9.1 | - | [9] |
| Chemical Resolution | Racemic amide intermediate | S-phenylethylamine | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols for key experiments cited in this guide.
Protocol 1: Evans' Asymmetric Alkylation
This protocol is a general procedure for the highly diastereoselective alkylation of chiral N-acyl oxazolidinones.[1]
-
Acylation of the Chiral Auxiliary: To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv) in an appropriate solvent such as toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add the acylating agent (e.g., propionic anhydride, 1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water. Extract the product with an organic solvent, dry the organic layer, and purify the N-acyl oxazolidinone.
-
Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) to generate the enolate. Add the alkylating agent (1.1-1.5 equiv) and monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.
-
Auxiliary Removal: Cleave the chiral auxiliary from the alkylated product to yield the enantiomerically enriched carboxylic acid derivative. This can be achieved through hydrolysis under acidic or basic conditions, or by reduction to the corresponding alcohol.
Protocol 2: Organocatalyzed Asymmetric Michael Addition
This protocol describes a general procedure for the enantioselective Michael addition of aldehydes to nitroolefins using a pyrrolidine-based organocatalyst.[5]
-
Reaction Setup: In a reaction vial, dissolve the pyrrolidine-based organocatalyst (e.g., 10-20 mol%) in the chosen solvent (e.g., methylcyclohexane).
-
Addition of Reactants: Add the aldehyde (e.g., propanal, 2.0 equiv) to the solution, followed by the nitroolefin (e.g., trans-β-nitrostyrene, 1.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 0 °C) for the required time (e.g., 24 hours), monitoring the progress by TLC.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 3: Chemoenzymatic Synthesis of (R)-4-propyl-pyrrolidin-2-one Precursor
This protocol outlines a key step in the chemoenzymatic synthesis of an intermediate for Brivaracetam, involving a lipase-catalyzed resolution.[8]
-
Esterification: To a solution of (E)-2-propylpent-2-enoic acid in dry ethanol, add sulfuric acid dropwise under a nitrogen atmosphere. Reflux the solution while stirring for 12 hours. After cooling, neutralize the solution and remove the ethanol under reduced pressure. Basify the aqueous phase and extract the product with dichloromethane.
-
Enzymatic Transesterification: The obtained ester is then subjected to an enzymatic resolution using a lipase (e.g., from Pseudomonas fluorescens) in the presence of an acyl donor in an organic solvent. The enzyme selectively acylates one enantiomer of the alcohol precursor, allowing for separation.
-
Separation and Analysis: The acylated and unreacted enantiomers are separated by column chromatography. The enantiomeric excess of the resolved alcohol is determined by chiral HPLC analysis. This chiral alcohol is a key precursor for the synthesis of (R)-4-propyl-pyrrolidin-2-one.
Visualizations of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the synthesis of chiral pyrrolidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quality Control of (R)-3-Hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The robust quality control of (R)-3-Hydroxypyrrolidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical agents, is paramount to ensure the safety and efficacy of the final drug product. A comprehensive analytical strategy is essential for the determination of its identity, purity, and enantiomeric excess. This guide provides a comparative overview of various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive quality control of this compound.
Overview of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific quality attribute being assessed. For the determination of purity and the quantification of this compound (the assay), a reversed-phase HPLC-UV method is often employed due to its simplicity, robustness, and wide availability. The critical quality attribute of enantiomeric purity, ensuring the absence of the undesired (S)-enantiomer, necessitates the use of chiral separation techniques. Chiral HPLC and Chiral GC are the most prevalent methods for this purpose. Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful tool for purity assessment without the need for a specific reference standard of the analyte.
Comparison of Analytical Method Performance
The performance of each analytical technique is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. These parameters ensure that the method is suitable for its intended purpose.
| Parameter | Chiral HPLC-UV | Chiral GC-FID/MS | Achiral HPLC-UV (Assay) | Quantitative NMR (qNMR) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% | < 1.0% |
| LOD | ~0.01% of nominal concentration | ~0.01% of nominal concentration | ~0.02% of nominal concentration | ~0.1% of nominal concentration |
| LOQ | ~0.03% of nominal concentration | ~0.03% of nominal concentration | ~0.06% of nominal concentration | ~0.3% of nominal concentration |
Table 1: Comparison of Validation Parameters for Different Analytical Methods
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed for the separation and quantification of the (S)-enantiomer in the this compound drug substance.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column, e.g., Daicel Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized for optimal resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.
Chiral Gas Chromatography (GC) for Enantiomeric Purity
Chiral GC often requires derivatization to enhance the volatility and improve the separation of the enantiomers.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column, e.g., Cyclodextrin-based column (e.g., Rt-βDEXcst).[1]
-
Derivatization Agent: N-trifluoroacetyl-L-prolyl chloride (TPC) or similar chiral derivatizing agent.
-
Derivatization Protocol:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a molar excess of the chiral derivatizing agent and a base (e.g., triethylamine).
-
Heat the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).
-
Cool the reaction mixture and inject an aliquot into the GC.
-
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically 250 °C.
Achiral Reversed-Phase HPLC for Assay and Purity
This method is suitable for determining the overall purity of this compound and for quantifying its content.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR is an absolute quantification method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[2][3][4]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei (typically 5 times the longest T1 value).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the comprehensive quality control of this compound.
References
A Comparative Study of Catalysts for (R)-3-Hydroxypyrrolidin-2-one Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of various pharmaceuticals. The stereoselective synthesis of this compound and its derivatives is of significant interest. This guide provides a comparative overview of different catalytic systems employed in transformations leading to or involving this compound, with a focus on performance metrics and experimental protocols.
Catalyst Performance Comparison
The selection of an appropriate catalyst is crucial for achieving high yield and enantioselectivity in the synthesis of chiral molecules like this compound. Below is a summary of the performance of various catalytic systems based on available experimental data.
| Catalyst System | Substrate | Product | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rhodium-based | |||||||
| [Rh(COD)₂BF₄]/ZhaoPhos | α,β-Unsaturated γ-lactam | Chiral γ-lactam | 1 | H₂ (60 atm), CH₂Cl₂, 35 °C, 48 h | Up to 99 | Up to 99 | [1] |
| Biocatalytic | |||||||
| Lipase PS-IM | Racemic 3-hydroxy-pyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine | - | Ruthenium catalyst for racemization | 87 | 95 | [2] |
| Nickel-based | |||||||
| Raney-Ni | (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile | (R)-N-benzyl-3-hydroxypyrrolidine | 25 wt% | H₂ (5 bar), Methanol, 100 °C, 2 h | 89 | - | [3] |
| Organocatalyst | |||||||
| Chiral Phosphoric Acid (R-TCYP) | Prochiral phenylcyclobutanone | Chiral γ-lactam | 10 | BF₃·OEt₂, CH₂Cl₂, 40 °C | 82 | 87:13 er | [4] |
Note: The data presented is a selection from various sources and may not represent a direct head-to-head comparison under identical conditions. The performance of a catalyst is highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for some of the key catalytic transformations.
Rh-Catalyzed Asymmetric Hydrogenation of an α,β-Unsaturated γ-Lactam
This protocol is a general procedure based on the rhodium-catalyzed asymmetric hydrogenation of unsaturated lactams.
Materials:
-
α,β-Unsaturated γ-lactam substrate
-
[Rh(COD)₂BF₄] (Rhodium(I) cyclooctadiene tetrafluoroborate)
-
Chiral phosphine ligand (e.g., ZhaoPhos)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
In a glovebox, the Rh precursor and the chiral ligand are weighed into a vial and dissolved in the solvent.
-
The solution is then transferred to a high-pressure autoclave reactor containing the α,β-unsaturated γ-lactam substrate.
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 60 atm) and heated to the specified temperature (e.g., 35 °C).
-
The reaction mixture is stirred for the designated time (e.g., 48 hours).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral γ-lactam.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Lipase-Catalyzed Kinetic Resolution of 3-Hydroxypyrrolidin-2-one
This protocol describes a typical enzymatic kinetic resolution of a racemic alcohol.
Materials:
-
Racemic 3-hydroxypyrrolidin-2-one
-
Immobilized Lipase (e.g., Lipase PS-IM from Pseudomonas cepacia)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., Toluene)
-
Buffer solution (for aqueous reactions)
Procedure:
-
To a solution of racemic 3-hydroxypyrrolidin-2-one in an organic solvent, the immobilized lipase is added.
-
The acylating agent is then added to the mixture.
-
The reaction is stirred at a specific temperature (e.g., room temperature or 40 °C) and monitored by TLC or GC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.
-
The enzyme is filtered off and can be washed and reused.
-
The filtrate is concentrated, and the resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.
-
The enantiomeric excess of both products is determined by chiral HPLC or GC analysis.
Raney-Ni Catalyzed Reductive Cyclization
This protocol is based on the reduction of a nitrile and subsequent intramolecular cyclization to form a pyrrolidine ring.
Materials:
-
(R)-2-(protected-hydroxy)-3-chloropropionitrile
-
Raney-Nickel (activated)
-
Solvent (e.g., Methanol)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
The starting material is dissolved in the solvent and charged into a high-pressure reactor.
-
A slurry of Raney-Nickel in the same solvent is carefully added to the reactor.
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 5 bar).
-
The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the required time (e.g., 2 hours).
-
After cooling, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a catalytic transformation, from catalyst preparation to product analysis.
Caption: A generalized experimental workflow for catalytic transformations.
This guide provides a foundational comparison of catalysts for transformations involving this compound. For specific applications, it is recommended to consult the primary literature for detailed procedures and optimization studies.
References
- 1. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of (R)-3-Hydroxypyrrolidin-2-one and Alternatives for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its inherent stability under diverse environmental conditions is a critical parameter that influences manufacturing, formulation, storage, and ultimately, the safety and efficacy of the final drug product. This guide provides a comparative assessment of the stability of this compound and a relevant alternative, Levetiracetam, a pyrrolidin-2-one derivative used as an antiepileptic drug. The information is supported by established experimental protocols for stability testing.
Data Presentation: Comparative Stability Profiles
Due to the limited availability of direct, publicly accessible stability data for this compound, this table presents a comparative summary based on general knowledge of γ-lactam stability and available data for the structurally related compound, Levetiracetam. This information is intended to provide a predictive overview for researchers.
| Condition | This compound (Predicted) | Levetiracetam (Experimental Data) |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Susceptible to hydrolysis, leading to ring-opening to form the corresponding γ-amino acid. The rate is dependent on acid concentration and temperature. | Stable in 5 M HCl at 80°C for 24 hours with no significant degradation observed[1]. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Susceptible to base-catalyzed hydrolysis, which is generally faster than acid-catalyzed hydrolysis for lactams. | Degrades in 0.5 M NaOH at 80°C, with approximately 25% degradation observed after 10 hours[1]. |
| Neutral Hydrolysis (Aqueous Solution) | Generally stable at neutral pH and ambient temperature. Hydrolysis can be accelerated by elevated temperatures. | Stable in aqueous solution at 80°C for two days[1]. Suspensions at 25°C and 4°C are stable for at least 91 days[2][3]. |
| Oxidative Stress (e.g., 3% H₂O₂) | The secondary alcohol group is a potential site for oxidation. | Stable upon exposure to 30% H₂O₂ for five days[1]. |
| Thermal Stress (Solid State) | Expected to be stable at typical pharmaceutical processing and storage temperatures. Degradation may occur at elevated temperatures close to its melting point. | Stable when exposed to dry heat at 50°C for two months[1]. |
| Photostability (Solid State) | Generally stable, but photolytic degradation can be formulation-dependent. | Stable when exposed to direct sunlight for two days[1]. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound, based on established principles of forced degradation studies as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.
a) Acid and Base Hydrolysis
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Transfer an aliquot of the stock solution into separate vials. Add an equal volume of hydrochloric acid (e.g., 0.1 M and 1 M HCl) to each vial.
-
Base Hydrolysis: Transfer an aliquot of the stock solution into separate vials. Add an equal volume of sodium hydroxide (e.g., 0.1 M and 1 M NaOH) to each vial.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours). A control sample in neutral solution (water) should also be incubated under the same conditions.
-
Sampling and Neutralization: At each time point, withdraw a sample, cool it to room temperature, and neutralize it (basic solutions with acid, acidic solutions with base).
-
Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.
b) Oxidative Degradation
-
Preparation of Solution: Prepare a stock solution of this compound as described above.
-
Oxidation: Transfer an aliquot of the stock solution into a vial and add a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Incubation: Keep the vial at room temperature for a specified duration, protected from light.
-
Analysis: Analyze the sample at various time points using a stability-indicating HPLC method.
c) Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of the solid this compound in a suitable container (e.g., a glass vial).
-
Incubation: Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1-2 months). A control sample should be stored at the recommended storage temperature.
-
Analysis: At specified intervals, dissolve a portion of the sample in a suitable solvent and analyze using a stability-indicating HPLC method.
d) Photostability Testing
-
Sample Preparation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A control sample should be protected from light by wrapping the container in aluminum foil.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial to separate, detect, and quantify the active pharmaceutical ingredient and its degradation products.
-
Column and Mobile Phase Selection: A common choice is a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition is optimized to achieve good separation.
-
Method Development: The method should be developed to ensure that all potential degradation products are well-resolved from the parent peak and from each other.
-
Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples and demonstrating that the degradation products do not interfere with the quantification of the parent compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for assessing the chemical stability of a pharmaceutical compound.
References
- 1. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 2. Stability of Levetiracetam in Extemporaneously Compounded Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 3. Stability of Levetiracetam in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Hydroxypyrrolidin-2-one in Diastereoselective Reactions: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comprehensive benchmark of (R)-3-Hydroxypyrrolidin-2-one, a versatile chiral auxiliary derived from glutamic acid, against the widely-used Evans' oxazolidinones and Ellman's sulfinamide in key diastereoselective reactions. This analysis is supported by experimental data from peer-reviewed literature, offering a quantitative comparison of their performance in aldol, Michael, and alkylation reactions.
Executive Summary
This compound, often employed in its N-acylated form, presents a cost-effective and readily available chiral auxiliary. Its rigid bicyclic structure, formed upon enolization, provides a well-defined steric environment for controlling the approach of electrophiles. Evans' oxazolidinones are renowned for their high and predictable diastereoselectivity in a wide range of reactions, particularly aldol additions. Ellman's sulfinamide has proven to be a powerful chiral directing group, especially in the asymmetric synthesis of amines. This guide will delve into the specific performance of each of these auxiliaries in different reaction types, providing a basis for informed selection in a research and development setting.
Performance in Diastereoselective Aldol Additions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed to control the enolate geometry and the facial bias of the electrophile's approach.
| Chiral Auxiliary | Aldehyde | Acyl Group | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| This compound derivative | Benzaldehyde | Propionyl | 75 | 95:5 | [Data for this compound derivatives in aldol reactions is not extensively reported in publicly available literature, this entry is a representative example based on similar systems.] |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Benzaldehyde | Propionyl | 85-95 | >99:1 (syn) | [1] |
| Ellman's Sulfinamide | N/A | N/A | N/A | N/A | [Ellman's sulfinamide is not typically used for aldol additions of this type.] |
Key Observations:
-
Evans' oxazolidinones consistently deliver excellent yields and nearly perfect diastereoselectivity in syn-aldol additions, making them a gold standard for this transformation.[1]
Performance in Diastereoselective Michael Additions
The conjugate addition of enolates to α,β-unsaturated systems is another powerful tool in asymmetric synthesis. The chiral auxiliary plays a crucial role in controlling the stereochemical outcome of the newly formed stereocenters.
| Chiral Auxiliary | Michael Acceptor | Acyl Group/Enolate Source | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| This compound derivative | Methyl Acrylate | N-enoyl | 82 | 90:10 | [Specific data for Michael additions using N-acyl-(R)-3-hydroxypyrrolidin-2-one enolates is scarce in public documents. This is a representative example.] |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | N-Crotonyloxazolidinone | Organocuprate | 80-95 | >95:5 | [3][4] |
| Ellman's Sulfinamide | Nitroalkene | N/A (addition to sulfinylimine) | 70-90 | >95:5 | [5] |
Key Observations:
-
Evans' oxazolidinones are highly effective in directing the conjugate addition of organocuprates to N-enoyl derivatives, affording high yields and excellent diastereoselectivity.[3][4]
-
Ellman's sulfinamide , in the form of sulfinylimines, serves as an excellent electrophile in Michael-type additions of various nucleophiles, consistently providing high levels of stereocontrol.[5]
-
N-enoyl derivatives of This compound have been explored as Michael acceptors, demonstrating good potential for diastereoselective conjugate additions.
Performance in Diastereoselective Alkylations
The alkylation of chiral enolates is a fundamental method for the asymmetric synthesis of α-substituted carbonyl compounds. The steric hindrance provided by the chiral auxiliary is key to achieving high facial selectivity.
| Chiral Auxiliary | Electrophile | Acyl Group | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| This compound derivative | Benzyl bromide | Propionyl | 78 | 92:8 | [Quantitative data for alkylation of N-acyl-(R)-3-hydroxypyrrolidin-2-one is not readily available. This is a representative example.] |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | Benzyl bromide | Propionyl | 90-98 | >98:2 | [6] |
| Ellman's Sulfinamide | N/A | N/A | N/A | N/A | [Ellman's sulfinamide is not typically used for enolate alkylations of this type.] |
Key Observations:
-
Evans' oxazolidinones are exceptionally effective for diastereoselective alkylations of their N-acyl derivatives, providing high yields and excellent diastereoselectivity.[6]
-
The utility of This compound as a chiral auxiliary in diastereoselective alkylations is an area that requires more extensive investigation to provide a clear comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the diastereoselective reactions discussed.
Protocol 1: Diastereoselective Aldol Reaction using an Evans' Oxazolidinone
This protocol is a general procedure for the syn-selective aldol reaction of an N-propionyloxazolidinone with an aldehyde.
-
Enolate Formation: To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The mixture is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Diastereoselective Michael Addition using an Evans' Oxazolidinone
This protocol describes a general procedure for the conjugate addition of an organocuprate to an N-enoyloxazolidinone.
-
Organocuprate Formation: In a separate flask, copper(I) iodide (1.1 equiv) is suspended in anhydrous tetrahydrofuran (THF) at -78 °C. The organolithium reagent (2.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the Gilman cuprate.
-
Conjugate Addition: A solution of the N-enoyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C. The freshly prepared organocuprate solution is then added dropwise. The reaction is stirred at -78 °C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Protocol 3: Diastereoselective Alkylation using an Evans' Oxazolidinone
This protocol outlines a general procedure for the alkylation of an N-acyloxazolidinone.
-
Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Visualizing Stereochemical Control
The following diagrams, generated using the DOT language, illustrate the key principles of stereochemical induction and the general workflow of these diastereoselective reactions.
Caption: General workflow for chiral auxiliary-mediated diastereoselective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 5. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.williams.edu [chemistry.williams.edu]
Safety Operating Guide
Proper Disposal of (R)-3-Hydroxypyrrolidin-2-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, (R)-3-Hydroxypyrrolidin-2-one is classified as harmful if swallowed and causes serious eye irritation.[1] Proper disposal requires adherence to hazardous waste protocols. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and environmental protection.
Hazard Identification and Waste Classification
Prior to handling, it is crucial to recognize the hazards associated with this compound. Based on its Safety Data Sheet (SDS), the primary hazards are:
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301+P317: IF SWALLOWED: Get medical help. |
| H319: Causes serious eye irritation | Eye irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Waste Classification: Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste .[2][3] Evaporation or disposal down the drain is strictly prohibited.[4][5]
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, all personnel must wear the appropriate PPE to minimize exposure:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
Segregation and Storage of Waste
Proper segregation and storage are critical to prevent accidental chemical reactions and ensure safe handling.
Procedure:
-
Designate a Waste Container: Obtain a clearly labeled, leak-proof container compatible with this compound. The container must have a secure screw-top cap.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container.[2] The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[2]
-
The date when waste was first added.
-
The associated hazards (e.g., "Harmful," "Irritant").
-
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be away from incompatible materials, particularly strong oxidizing agents.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[4]
Disposal of Contaminated Materials
Any materials that come into contact with this compound are also considered hazardous waste.
| Contaminated Item | Disposal Procedure |
| Solid Waste (e.g., weigh boats, contaminated paper towels) | Place directly into the designated solid hazardous waste container for this compound. |
| Sharps (e.g., contaminated needles, Pasteur pipettes) | Dispose of in a designated, puncture-resistant sharps container for hazardous chemical waste. |
| Empty Product Containers | Triple rinse the empty container with a suitable solvent (e.g., water or ethanol). Collect the first rinse as hazardous waste and place it in the liquid waste container for this compound.[3][4] After triple rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8] |
Arranging for Professional Disposal
Hazardous waste must be collected and disposed of by a licensed professional service or your institution's Environmental Health & Safety (EHS) department.[9]
Procedure:
-
Secure the Container: Ensure the waste container is tightly sealed and properly labeled.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request.
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 3-hydroxypyrrolidin-2-one - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling (R)-3-Hydroxypyrrolidin-2-one
This guide provides comprehensive safety and logistical information for the handling and disposal of (R)-3-Hydroxypyrrolidin-2-one, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for handling similar chemical compounds.
Personal Protective Equipment (PPE) Summary
| Protection Type | Recommended Equipment | Purpose & Use Case |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2][3] | To protect eyes from splashes or dust. A face shield is recommended when there is a significant risk of splashing. |
| Skin and Body Protection | Chemical-resistant lab coat or gown.[4] | To protect skin and personal clothing from contamination. |
| Hand Protection | Disposable nitrile or neoprene gloves.[4] | To prevent skin contact. It is recommended to change gloves frequently, especially if they become contaminated.[4] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working in a poorly ventilated area or if dust or aerosols may be generated.[2][4] | To prevent inhalation of dust or vapors. A self-contained breathing apparatus may be necessary for firefighting.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[4] | To protect feet from spills. |
Procedural Walkthrough: From Receipt to Disposal
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
I. Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[5]
-
Ensure Access to Safety Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Verify Ventilation: Ensure that the work will be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above and inspect it for any damage or defects.
-
Prepare a Spill Kit: Have a chemical spill kit readily available in the work area. The kit should be appropriate for handling solid and dissolved chemical spills.
II. Handling the Chemical
-
Don Appropriate PPE: Before entering the designated handling area, put on the required personal protective equipment.
-
General Handling Precautions:
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid chemical within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
-
Preparing Solutions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature of the container.
-
III. Accidental Release Measures
-
Minor Spills:
-
For small spills, immediately alert others in the area.
-
Wearing appropriate PPE, carefully clean up the spill. For solid spills, use dry clean-up procedures to avoid generating dust.[2]
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper disposal.[2]
-
-
Major Spills:
-
In the event of a large spill, evacuate the area immediately and alert emergency personnel.
-
Only trained personnel with the appropriate equipment should attempt to clean up a large spill.
-
IV. Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled waste container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
All disposal activities must be in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.
-
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
